3-amino-N-methylpropane-1-sulfonamide
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C4H12N2O2S |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
3-amino-N-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C4H12N2O2S/c1-6-9(7,8)4-2-3-5/h6H,2-5H2,1H3 |
InChI-Schlüssel |
OXIUGKFUBWICRY-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CCCN |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to N-methyl-2-(methylamino)ethanesulfonamide (C4H12N2O2S): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] This guide delves into the specific, yet underexplored, molecule N-methyl-2-(methylamino)ethanesulfonamide, with the chemical formula C4H12N2O2S. While extensive research on this particular compound is not publicly available, its structure provides a compelling basis for predicting its physicochemical properties, devising synthetic routes, and postulating its therapeutic potential. This document serves as a comprehensive theoretical framework and practical guide for researchers interested in the synthesis, characterization, and potential applications of this novel sulfonamide in drug discovery and development.
Molecular Profile and Physicochemical Properties
N-methyl-2-(methylamino)ethanesulfonamide is a small molecule featuring a sulfonamide core with two methyl groups and an ethylenediamine-like backbone. This structure suggests a degree of flexibility and the potential for multiple hydrogen bond interactions, which are critical for binding to biological targets.
| Property | Predicted Value |
| Molecular Formula | C4H12N2O2S |
| Molecular Weight | 152.22 g/mol |
| IUPAC Name | N-methyl-2-(methylamino)ethanesulfonamide |
| SMILES | CNCCS(=O)(=O)NC |
| Predicted XLogP3 | -1.5 |
| Predicted Hydrogen Bond Donors | 2 |
| Predicted Hydrogen Bond Acceptors | 4 |
Data sourced from PubChem and predictive modeling.
The predicted low octanol-water partition coefficient (XLogP3) suggests that N-methyl-2-(methylamino)ethanesulfonamide is likely to be a water-soluble compound, a favorable characteristic for bioavailability and formulation development.
Synthesis of N-methyl-2-(methylamino)ethanesulfonamide: A Plausible Synthetic Route
The synthesis of sulfonamides is a well-established area of organic chemistry.[3][4] A common and effective method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4] Based on this principle, a plausible synthetic route for N-methyl-2-(methylamino)ethanesulfonamide is proposed.
Proposed Synthetic Pathway: Sulfonylation of N,N'-dimethylethylenediamine
This approach utilizes the readily available starting material N,N'-dimethylethylenediamine and methanesulfonyl chloride.
Caption: Proposed synthesis of N-methyl-2-(methylamino)ethanesulfonamide.
Detailed Experimental Protocol
Materials:
-
N,N'-dimethylethylenediamine
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-dimethylethylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-methyl-2-(methylamino)ethanesulfonamide.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[5]
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two N-methyl groups, the two methylene groups of the ethyl bridge, and the two N-H protons. The chemical shifts and coupling patterns will be indicative of the structure. |
| ¹³C NMR | Resonances for the four unique carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 cm⁻¹ and 1150 cm⁻¹, respectively).[6] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound.[7]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength or mass spectrometry (LC-MS) for enhanced sensitivity and structural confirmation.
Potential Therapeutic Applications and Mechanism of Action
While no specific biological activity has been reported for N-methyl-2-(methylamino)ethanesulfonamide, the sulfonamide scaffold is associated with a broad range of pharmacological effects.[1][8] This provides a strong rationale for investigating the therapeutic potential of this novel molecule.
Hypothesized Biological Activities
-
Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9][10] The structural features of N-methyl-2-(methylamino)ethanesulfonamide warrant investigation into its potential as an antimicrobial agent.
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors.[11]
-
Anti-inflammatory Activity: Certain sulfonamides exhibit anti-inflammatory properties.[1]
-
Antiviral Activity: The sulfonamide moiety is present in some antiviral drugs.[2]
Postulated Mechanism of Action: Dihydropteroate Synthase Inhibition
Given the historical significance of sulfonamides as antibacterial agents, a primary hypothesis for the mechanism of action of N-methyl-2-(methylamino)ethanesulfonamide would be the inhibition of dihydropteroate synthase (DHPS) in susceptible bacteria.
Caption: Postulated mechanism of action via competitive inhibition of DHPS.
Future Directions and Conclusion
N-methyl-2-(methylamino)ethanesulfonamide represents an intriguing yet uncharacterized molecule with the potential for significant biological activity based on its sulfonamide core. This technical guide provides a foundational framework for its synthesis, purification, and analytical characterization. The proposed synthetic route is robust and relies on well-established chemical transformations.
Future research should focus on the following areas:
-
Synthesis and Optimization: Execution and optimization of the proposed synthetic protocol.
-
Biological Screening: Comprehensive screening of the compound for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for any observed biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of structural analogs to identify key structural features responsible for biological activity and to optimize potency and selectivity.
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The N-Methyl Sulfonamide Motif: Physicochemical Profiling and Synthetic Utility in Drug Design
Topic: Properties of N-Methyl Sulfonamide Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methyl sulfonamide moiety (
For the drug developer, the N-methyl sulfonamide serves three primary functions:
-
Metabolic Blocking: It eliminates the primary site of N-glucuronidation and N-acetylation, common clearance pathways for primary sulfonamides.
-
Solubility Enhancement: By disrupting the robust hydrogen-bonding network typical of primary sulfonamides, N-methylation frequently lowers melting points and improves organic solubility ("The Melting Point Advantage").
-
Conformational Biasing: The steric bulk of the methyl group induces specific torsional preferences, potentially locking bioactive conformations.
This guide details the physicochemical shifts, synthetic protocols, and strategic applications of N-methyl sulfonamide building blocks.
Physicochemical Profile
The transition from a primary to an N-methyl sulfonamide induces predictable shifts in acidity, lipophilicity, and hydrogen bonding capacity.
Acidity (pKa) and Ionization
Primary sulfonamides are weak acids (
| Property | Primary Sulfonamide ( | N-Methyl Sulfonamide ( | Impact |
| pKa | ~10.0 | ~11.4 - 11.7 | Reduced acidity; remains neutral at physiological pH (7.4). |
| H-Bond Donors | 2 | 1 | Loss of one donor; critical for selectivity. |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) | 2 (Sulfonyl oxygens) | Unchanged, though accessibility may vary sterically. |
| LogP | Baseline | +0.3 to +0.5 | Increased lipophilicity; improved membrane permeability. |
The "Melting Point Advantage"
Primary sulfonamides often crystallize with high lattice energies due to an extensive intermolecular hydrogen-bonding network (Donor-Acceptor pairs). N-methylation removes one donor, disrupting this lattice. This frequently results in a lower melting point , which correlates with improved solubility in organic solvents and lipid matrices, despite the increase in lipophilicity (LogP).
Hydrogen Bonding Topography
The following diagram illustrates the shift in hydrogen bonding capability, a key consideration when docking into receptor pockets (e.g., Carbonic Anhydrase or DHPS).
Figure 1: Comparative hydrogen bonding topography. Note the reduction from two donors to one, altering receptor interaction potential.
Synthetic Utility & Protocols
Accessing N-methyl sulfonamides requires robust protocols that avoid the instability often associated with sulfonyl chlorides. While the direct reaction of sulfonyl chlorides with methylamine is standard, it can be problematic for complex substrates.
Method A: The Pentafluorophenyl (PFP) Sulfonate Route
For high-value building blocks, the PFP sulfonate ester serves as a stable, crystalline "activated" intermediate. It allows for the storage of the sulfonyl electrophile and mild coupling with amines.
Protocol:
-
Activation: React the sulfonic acid or salt with pentafluorophenol and a coupling agent (e.g., EDC or via the sulfonyl chloride) to form the PFP sulfonate.
-
Aminolysis:
-
Reagents: PFP-Sulfonate (1.0 equiv), Methylamine (2.0M in THF, 1.2 equiv), DBU (1.5 equiv) or TEA.
-
Solvent: DCM or MeCN.
-
Conditions: Stir at RT for 2–12 hours.
-
Workup: Wash with 1M HCl (to remove excess amine/base), then brine. Dry over
. -
Yield: Typically >85%.
-
Why this method? PFP sulfonates are stable to hydrolysis on the benchtop but highly reactive toward amines, making them ideal for parallel library synthesis.
Method B: Direct Sulfonylation (Standard)
-
Reagents: Aryl Sulfonyl Chloride (1.0 equiv), Methylamine hydrochloride (1.2 equiv), Pyridine (3.0 equiv) or
in DCM. -
Note: Sulfonyl chlorides are moisture sensitive. This method is best for simple, commercially available starting materials.
Synthetic Decision Tree
Figure 2: Synthetic workflow for selecting the optimal route based on substrate stability.
Medicinal Chemistry Applications
The "Methyl Effect" on Metabolism
Primary sulfonamides are prone to Phase II metabolism, specifically N4-acetylation (in sulfanilamides) or N-glucuronidation .
-
Mechanism: The N-H proton of a primary sulfonamide is acidic enough to be deprotonated and conjugated.
-
Solution: N-methylation removes the specific proton required for these enzymatic conjugations or sterically hinders the transferase active site.
-
Evidence: In studies of N-sulfonylhydrazones, N-methylated analogs showed superior stability at pH 2 and 7.4 compared to their non-methylated counterparts, which underwent hydrolysis [1].
Conformational Control
The sulfonamide bond (
-
Result: This forces the molecule into a preferred "twisted" conformation (gauche or synclinal) rather than a planar one.
-
Application: If the target binding pocket requires a twisted ligand (e.g., certain kinase inhibitors), N-methylation can pre-organize the ligand, reducing the entropic penalty of binding.
Case Study: T-Type Calcium Channel Blockers
In the optimization of ABT-639, a T-type calcium channel blocker, the sulfonamide moiety was critical.
-
Observation: While primary sulfonamides provided potency, they suffered from poor metabolic stability and low oral bioavailability.
-
Modification: N-methylation (and other alkylations) was explored. While simple N-methylation can sometimes reduce potency if the donor H is essential, it frequently improves the Pharmacokinetic (PK) profile by increasing lipophilicity (
) and blood-brain barrier (BBB) penetration [2].
References
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Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Source: ACS Omega (2022). URL:[Link]
-
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Source: Chemical Science (2019). URL:[Link]
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New Synthesis of β-Sultams from Pentafluorophenyl Sulfonates. Source: Organic Letters (2006). URL:[Link]
-
N-Methylbenzenesulfonamide (Compound Summary). Source: PubChem.[1] URL:[Link]
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solubility of amino sulfonamide salts in water vs DMSO
An In-Depth Technical Guide to the Solubility of Amino Sulfonamide Salts in Water vs. DMSO
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and efficacy. Amino sulfonamides, a critical class of compounds, often exhibit poor aqueous solubility, necessitating strategies like salt formation to enhance their dissolution characteristics. This guide provides a detailed examination of the solubility of amino sulfonamide salts, contrasting their behavior in two common yet fundamentally different solvents: water and dimethyl sulfoxide (DMSO). We will explore the underlying physicochemical principles, from solvent properties to solute-solvent interactions, that govern dissolution. This analysis is supplemented with a practical, field-proven protocol for solubility determination and comparative data to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating solubility challenges.
Foundational Principles: The Dynamics of Dissolution
For a solute to dissolve, the energy required to break the solute-solute (lattice energy in a crystal) and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[1] The adage "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific intermolecular forces at play. The solubility of an amino sulfonamide salt is a complex interplay between its ionic nature and the molecular characteristics of its constituent parts—the aromatic ring, the basic amino group, and the acidic sulfonamide moiety.
The formation of a salt from a weakly acidic sulfonamide and a base is a common strategy to improve solubility.[2][3] This converts the neutral molecule into an ionic species, which can then interact more favorably with polar solvents. However, the degree of this enhancement is entirely dependent on the solvent's ability to effectively solvate the resulting ions.
A Tale of Two Solvents: Water vs. DMSO
While both water and DMSO are polar solvents, their mechanisms of solvation are distinct, leading to significant differences in their ability to dissolve amino sulfonamide salts.
Water: The Protic Universal Solvent
Water's reputation as a "universal solvent" for polar and ionic compounds stems from two primary characteristics: its high dielectric constant and its capacity for extensive hydrogen bonding.[4][5]
-
High Dielectric Constant (ε ≈ 80): The dielectric constant is a measure of a solvent's ability to reduce the electrostatic force between two charged particles.[6][7] Water's high ε value is exceptionally effective at insulating the positive and negative ions of the amino sulfonamide salt from each other, weakening the ionic bond that holds the crystal lattice together.[8]
-
Hydrogen Bonding and Ion-Dipole Interactions: A water molecule is a strong hydrogen bond donor and acceptor. When an amino sulfonamide salt is introduced into water, the water molecules orient themselves around the ions. The partially negative oxygen atoms surround the cation (e.g., Na⁺), while the partially positive hydrogen atoms surround the sulfonamide anion.[5][9] This process, known as hydration, forms stable "hydration shells" around the ions, preventing them from recombining and keeping them dispersed in the solution.[4]
The solubility of sulfonamides in aqueous media is also highly dependent on pH. The amino group (pKa ~2-5) and the sulfonamide group (pKa ~5-10.4) are ionizable.[10][11][12] At a pH above the sulfonamide's pKa, the group is deprotonated, forming a more soluble anion.[13][14] The salt form essentially pre-ionizes the molecule, but the final solubility is still influenced by the solution's pH.
Figure 1. Dissolution of an amino sulfonamide salt in water, illustrating ion-dipole interactions forming a hydration shell.
Dimethyl Sulfoxide (DMSO): The Aprotic Super-Solvent
DMSO is a dipolar aprotic solvent, meaning it has a significant separation of charge but lacks acidic protons to donate to hydrogen bonds.[15] Its properties make it an exceptionally powerful solvent for a wide range of compounds, including many that are poorly soluble in water.
-
High Polarity and Dielectric Constant (ε ≈ 47): While its dielectric constant is lower than water's, it is still substantial and allows DMSO to effectively separate ions.[1]
-
Strong Hydrogen Bond Acceptor: The oxygen atom in the S=O group of DMSO is a very strong hydrogen bond acceptor.[16] However, unlike water, DMSO cannot act as a hydrogen bond donor.[15] This is a critical distinction.
-
Solvation Mechanism: DMSO is particularly adept at solvating cations due to the exposed, negatively polarized oxygen atom.[17] It is less effective at solvating small anions, as the positive pole of its dipole (at the sulfur atom) is sterically hindered by the two methyl groups. This differential solvation can significantly impact the overall dissolution of a salt compared to water, where both ions are strongly solvated. For many organic salts, the ability of DMSO to disrupt the crystal lattice and solvate the organic component makes it a superior solvent.[18][19]
Figure 3. Experimental workflow for the isothermal shake-flask solubility determination method.
Conclusion and Field Insights
For drug development professionals, understanding the solubility differences between water and DMSO is not merely academic.
-
Water is the solvent of life, and aqueous solubility is a direct indicator of potential bioavailability. [20]Data from aqueous systems, particularly at physiological pH (e.g., in phosphate-buffered saline), is paramount for predicting in vivo behavior. [21]Low aqueous solubility of a salt form can signal potential issues with dissolution rate in the gastrointestinal tract or precipitation upon injection. [14]* DMSO is the workhorse of early-stage discovery. [19]Its remarkable solubilizing power allows for the creation of high-concentration stock solutions for high-throughput screening (HTS) assays. However, a compound that is only soluble in neat DMSO may present significant downstream challenges. It can precipitate when introduced into the aqueous buffer of an assay, leading to false negatives or inconsistent results. Therefore, while high DMSO solubility is a practical necessity for screening, it should be considered alongside aqueous solubility data to build a complete profile of the compound's developability.
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- 20. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Monograph: 3-Amino-N-methylpropane-1-sulfonamide
[1]
Executive Summary
3-amino-N-methylpropane-1-sulfonamide (CAS: 859874-14-9 for the HCl salt) is a bifunctional aliphatic building block characterized by a primary amine and a secondary sulfonamide moiety separated by a propyl linker.[1] In modern medicinal chemistry, this compound serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD) and a versatile linker in the synthesis of sulfonamide-based bioactives.[1] Its structural distinctiveness lies in the polarity balance between the basic amine (
This guide details the physicochemical profile, robust synthetic methodologies, and handling protocols for this compound, designed for researchers requiring high-purity incorporation of this motif into larger drug candidates.
Part 1: Chemical Identity & Structural Analysis[1]
The core structure consists of a linear three-carbon chain (propane) substituted at the termini.[1] The "head" is a primary amino group, while the "tail" is an N-methylated sulfonamide. This specific methylation pattern modulates the hydrogen bond donor (HBD) profile compared to the primary sulfonamide, often improving metabolic stability and membrane permeability.
Table 1: Chemical Identification Data
| Parameter | Data |
| IUPAC Name | 3-amino-N-methylpropane-1-sulfonamide |
| Common Name | N-methyl-homotaurinamide (derivative) |
| CAS Number | 859874-14-9 (Hydrochloride salt) |
| PubChem CID | Associated with InChIKey OXIUGKFUBWICRY |
| Molecular Formula | |
| Molecular Weight | 152.22 g/mol (Free Base); 188.68 g/mol (HCl Salt) |
| SMILES | CNS(=O)(=O)CCCN |
| InChIKey | OXIUGKFUBWICRY-UHFFFAOYSA-N |
Structural Pharmacophore Analysis
The compound presents three distinct interaction points for biological targets:
-
Primary Amine: A cationic center at physiological pH, capable of forming salt bridges (e.g., with Asp/Glu residues).
-
Sulfonyl Group: A strong hydrogen bond acceptor (HBA) with tetrahedral geometry.
-
N-Methyl Amide: A hydrogen bond donor (HBD) with restricted rotation compared to the non-methylated variant.[1]
Figure 1: Pharmacophore dissection of 3-amino-N-methylpropane-1-sulfonamide showing functional domains.[1]
Part 2: Physicochemical Profile[1][5][6]
Understanding the physicochemical properties is crucial for predicting the behavior of this fragment in biological assays. The compound is highly polar and typically handled as a hydrochloride salt to ensure stability and solubility.
Table 2: Physicochemical Properties (Calculated & Observed)
| Property | Value | Relevance |
| logP (Octanol/Water) | -1.13 (Calculated) | Highly hydrophilic; excellent aqueous solubility.[1] |
| TPSA | ~86 Ų | Indicates significant polar surface area; permeable but polar. |
| H-Bond Donors | 2 | Primary amine (2H) + Sulfonamide NH (1H) - Methylation removes one.[1] |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Amine nitrogen (1).[1] |
| Rotatable Bonds | 3 | High flexibility, allowing induced fit in binding pockets. |
| pKa (Amine) | ~9.5 - 10.5 | Predominantly protonated at pH 7.[1]4. |
| pKa (Sulfonamide) | >11 | The N-methyl substitution removes the acidic proton typical of primary sulfonamides ( |
Part 3: Synthetic Pathways & Methodologies[1]
The synthesis of 3-amino-N-methylpropane-1-sulfonamide requires a strategy that prevents the self-polymerization of the intermediate amino-sulfonyl chloride.[1] The most authoritative and scalable method involves Phthalimide Protection (Gabriel Synthesis variation).
Recommended Protocol: The Phthalimide Route
This route ensures the primary amine is masked during the formation of the sulfonamide bond.
Step 1: Protection React 3-chloropropanesulfonyl chloride with potassium phthalimide (or use 3-phthalimidopropanesulfonyl chloride if commercially available).[1]
-
Note: Direct reaction of 3-chloropropanesulfonyl chloride with methylamine is possible but requires careful temperature control to avoid displacing the alkyl chloride prematurely.[1]
Step 2: Sulfonamide Formation Reaction of the sulfonyl chloride with methylamine.
-
Reagents: Methylamine (2M in THF), Triethylamine (base), DCM (solvent).
-
Conditions:
, 2 hours.
Step 3: Deprotection Removal of the phthalimide group to release the primary amine.
-
Reagents: Hydrazine hydrate (
), Ethanol. -
Conditions: Reflux, 4-6 hours.
Figure 2: Synthetic workflow comparing the direct ammonolysis route (risky) vs. the Azide/Reduction route (preferred for purity).
Detailed Experimental Procedure (Azide Route)
Based on standard protocols for amino-sulfonamide synthesis [1].
-
Sulfonamide Formation: To a stirred solution of 3-chloropropane-1-sulfonyl chloride (1.0 eq) in dry
at , add triethylamine (1.5 eq) followed by methylamine (1.2 eq, 2.0 M in THF) dropwise. Stir at RT for 3h. Wash with 1N HCl, brine, dry over , and concentrate to yield 3-chloro-N-methylpropane-1-sulfonamide.[1] -
Azide Displacement: Dissolve the intermediate in DMF. Add Sodium Azide (
, 1.5 eq). Heat to for 12h. Quench with water, extract with EtOAc. -
Reduction: Dissolve the crude azide in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate under
balloon for 4h. Filter through Celite. -
Salt Formation: Add 4M HCl in dioxane to the filtrate and evaporate to obtain 3-amino-N-methylpropane-1-sulfonamide hydrochloride as a white solid.[1]
Part 4: Applications in Medicinal Chemistry[1][7][8]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high solubility, this compound is an ideal "fragment" for screening against:
-
Carbonic Anhydrases (CAs): Sulfonamides are classic zinc-binding groups (ZBGs).[1] The propyl linker allows the amine to reach secondary binding pockets.
-
Kinases: The amine can interact with the hinge region or the ribose-binding pocket.[1]
Linker Technology
In the design of PROTACs (Proteolysis Targeting Chimeras), the propyl-sulfonamide chain serves as a rigid yet polar linker that improves the water solubility of the final chimera, a common challenge in PROTAC development [2].
Bioisostere Design
The N-methyl sulfonamide group acts as a non-ionizable bioisostere for carboxylic acids or amides, offering altered hydrogen bonding geometry and improved metabolic stability against peptidases.
Part 5: Safety & Handling
GHS Classification (Predicted based on analogs):
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocols:
-
Hygroscopic Nature: The HCl salt is likely hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Reactivity: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
-
Disposal: Dispose of as nitrogen-containing hazardous chemical waste.[1]
References
-
Sulfonamide Synthesis Methodology
-
Sulfonamides in Drug Discovery
- Bisharat, et al. (2025). "The Evolving Role of Sulfonamides in Medicine and Drug Development." Advanced Journal of Chemistry B.
-
Source:
-
PubChem Data Source
- PubChem Compound Summary for C4H12N2O2S Isomers (InChIKey: OXIUGKFUBWICRY).
-
Source: [1]
-
Commercial Availability & CAS Verification
Novel Amino Sulfonamide Scaffolds: Synthetic Innovations & Medicinal Utility
Executive Summary
The sulfonamide moiety (
This technical guide dissects these novel scaffolds, detailing the transition from flat aromatic structures to 3D-rich sultams. It provides self-validating synthetic protocols using photoredox catalysis and electrochemical coupling, alongside field-proven biological assay methodologies.
Structural Diversity & Design Strategy
The "amino sulfonamide" pharmacophore is evolving.[2][3] We categorize the modern landscape into three distinct scaffold generations, moving from linear to rigidified cyclic systems.
Scaffold Classification
-
Generation 1: Linear
-Amino Sulfonamides. Classic CA inhibitors (e.g., SLC-0111). High water solubility but often poor isoform selectivity. -
Generation 2:
-Amino Sulfonamides. Bioisosteres of -peptides. These provide proteolytic stability and unique hydrogen-bonding networks for protease inhibition. -
Generation 3: Cyclic Sultams (
). The "Sultam" (cyclic sulfonamide) locks the nitrogen and sulfur into a ring, reducing entropic penalty upon binding. These are critical for creating "hybrid" inhibitors that bridge distinct sub-pockets in ion channels.
Figure 1: Evolution of amino sulfonamide scaffolds and their primary therapeutic targets.
Synthetic Methodologies: Accessing the Novel Scaffolds
Traditional sulfonyl chloride amination is insufficient for accessing complex, chiral sultams or sensitive
Photoredox Ring Expansion (The RPC Protocol)
Objective: Synthesis of 6-membered
Mechanism: The reaction proceeds via a Single Electron Transfer (SET) reduction of the ketoaziridine, followed by ring opening to a distonic radical anion. This species undergoes a radical cyclization (Sommelet-Hauser type rearrangement) and subsequent re-aromatization.
Figure 2: Radical-Polar Crossover mechanism for delta-sultam synthesis.
Electrochemical Oxidative Coupling
Objective: Direct synthesis of sulfonamides from thiols and amines.
Why this method? It avoids the use of unstable sulfonyl chlorides and toxic oxidants. It is a "self-validating" green chemistry approach where
Medicinal Chemistry Case Studies
Nav1.7: The Hybrid Inhibitor Breakthrough
Voltage-gated sodium channel 1.7 (Nav1.7) is a validated target for pain.[5] Early aryl sulfonamides bound to the Voltage Sensing Domain 4 (VSD4) but suffered from poor selectivity against Nav1.5 (cardiac risk).
-
Innovation: Recent Cryo-EM structures revealed a "hybrid" binding pocket.[6]
-
Role of Sultams: Incorporating a rigid sultam scaffold allows the inhibitor to bridge the "aryl sulfonamide" pocket and the "acyl sulfonamide" pocket simultaneously.
-
Result: Compounds like GDC-0310 (acyl sulfonamide class) and newer sultam derivatives achieve
-fold selectivity over Nav1.5.
Carbonic Anhydrase (CA) IX/XII: Hypoxia Targeting
Tumor-associated CA IX and XII are overexpressed in hypoxic tumors (e.g., glioblastoma).
-
Challenge: The active sites of CA I/II (cytosolic, ubiquitous) are nearly identical to CA IX/XII.
-
Solution (SLC-0111 & Derivatives): Using a "tail" approach. The sulfonamide anchors to the Zinc (
), while the linker (often containing a ureido or amino group) extends to the rim of the active site. -
Novelty: New
-amino sulfonamides introduce chirality in the tail, allowing specific interactions with hydrophobic pockets unique to the CA IX rim, improving selectivity ratios to .
Detailed Experimental Protocols
Protocol A: Photoredox Synthesis of Chiral Delta-Sultams
Reference Grounding: Based on recent RPC methodologies (e.g., Angew. Chem. Int. Ed. 2024/2025 workflows).
Reagents:
-
Substrate:
-tosyl- -ketoaziridine (1.0 equiv) -
Photocatalyst:
(1.0 mol%) -
Solvent: Degassed Acetonitrile (MeCN)
-
Light Source: 450 nm Blue LEDs (approx. 30W)
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the ketoaziridine (0.2 mmol) and
(0.002 mmol). -
Inert Atmosphere: Evacuate and backfill with Argon (
). Add degassed MeCN (2.0 mL) via syringe. -
Irradiation: Place the tube 2 cm from the Blue LED source. Stir vigorously at room temperature (
). Use a fan to maintain temperature if necessary. -
Monitoring: Monitor by TLC (hexane/EtOAc 4:1) or UPLC-MS every 2 hours. Reaction typically completes in 12-16 hours.
-
Workup: Remove solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
-
Validation: Verify structure via
NMR (look for disappearance of aziridine protons at 2.0-3.0 ppm and appearance of sultam methylene signals).
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Reference Grounding: Standard method by Supuran et al.
Objective: Determine
Reagents:
-
Enzymes: Recombinant hCA I, II, IX, XII.
-
Substrate:
saturated water. -
Indicator: Phenol red (0.2 mM).
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
.
Step-by-Step Workflow:
-
Preparation: Prepare serial dilutions of the novel amino sulfonamide inhibitor (0.01 nM to 100
) in DMSO/Buffer (max 1% DMSO). -
Incubation: Incubate enzyme (final conc. 5-10 nM) with inhibitor solution for 15 minutes at room temperature.
-
Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor complex with the
-saturated water containing Phenol Red. -
Measurement: Monitor the absorbance change at 557 nm (transition of Phenol Red from basic to acidic form) over 10-100 seconds.
-
Data Analysis:
-
Calculate the initial velocity (
) of the catalyzed reaction. -
Fit data to the Cheng-Prusoff equation to determine
. -
Convert to
using the substrate concentration and of the specific isozyme.
-
Data Presentation Table:
| Compound ID | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Acetazolamide (Std) | 250 | 12 | 25 | 0.48 |
| SLC-0111 (Ref) | >10,000 | >10,000 | 45 | >200 |
| Novel Sultam 4a | 5,400 | 850 | 8.5 | 100 |
References
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review. ResearchGate/Wiley-VHCA, 2025.
-
Photoc
-Ketosulfonylaziridines: Ready Access to -Sultams. Angewandte Chemie, 2025. -
Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 2024.[7]
-
Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors. eLife, 2023.
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 2019.[8]
-
Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics. Journal of Medicinal Chemistry, 2017.
Sources
- 1. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalyzed Ring Expansion of α‐Ketosulfonylaziridines: Ready Access to δ‐Sultams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]
Application Note: Synthesis of MAT2A Inhibitors Incorporating 3-Amino-N-Methylpropane-1-Sulfonamide
[1]
Executive Summary & Biological Rationale[2]
Methionine Adenosyltransferase 2A (MAT2A) is the catalytic enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[1][2] It has emerged as a high-priority synthetic lethal target in cancers harboring MTAP (Methylthioadenosine Phosphorylase) deletions (approx. 15% of all solid tumors).[3]
In MTAP-deleted cells, the metabolite MTA (methylthioadenosine) accumulates.[1][4] MTA is a partial inhibitor of the PRMT5 methyltransferase. When MAT2A is further inhibited, SAM levels drop, starving PRMT5 of its substrate and leading to selective lethality in MTAP-null cells (the "MTA/SAM ratio" hypothesis).
The 3-amino-N-methylpropane-1-sulfonamide fragment is a strategic "tail" moiety used in several patent-protected MAT2A inhibitors (e.g., WO2020123395). It serves two functions:
-
Solubility: The polar sulfonamide group improves the physicochemical properties of the lipophilic heteroaromatic core.
-
Interaction: The terminal sulfonamide often engages in hydrogen bonding with solvent-exposed residues or specific pockets near the allosteric interface of the MAT2A dimer.
Retrosynthetic Analysis
The synthesis of these inhibitors is typically convergent, involving the coupling of a heteroaromatic "Core" (acting as an electrophile) with the "Tail" (acting as a nucleophile).
-
Disconnection: C–N bond formation between the primary amine of the tail and an activated carbon on the core (usually via Nucleophilic Aromatic Substitution, SNAr).
-
Fragment A (Core): A 2-chloro-substituted bicyclic heteroaromatic scaffold (e.g., substituted quinazoline, pyrido[2,3-d]pyrimidine, or phthalazinone).
-
Fragment B (Tail): 3-amino-N-methylpropane-1-sulfonamide.[1][5]
Synthetic Workflow Diagram
Figure 1: Convergent synthetic workflow for MAT2A inhibitors.
Detailed Experimental Protocols
Protocol A: Synthesis of the Tail Fragment (3-amino-N-methylpropane-1-sulfonamide)[6]
Since this specific amine is not always chemically stable upon long-term storage or readily available in bulk, in situ preparation or fresh synthesis via the Gabriel method is recommended to ensure high purity.
Reagents Required:
-
3-Chloropropanesulfonyl chloride (CAS: 1633-82-5)
-
Methylamine (2.0 M in THF or 40% aq.)
-
Potassium phthalimide
-
Hydrazine monohydrate
-
Solvents: DCM, DMF, Ethanol.
Step 1: Sulfonamide Formation
-
Charge a round-bottom flask with 3-chloropropanesulfonyl chloride (1.0 eq) and dry DCM (10 mL/g). Cool to 0°C.[6][7]
-
Add Methylamine (2.5 eq) dropwise. Note: Use excess amine to scavenge HCl, or add 1.1 eq TEA.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with 1N HCl, then Brine. Dry organic layer over MgSO₄ and concentrate.
-
Product:3-chloro-N-methylpropane-1-sulfonamide . (Yield typically >90%).[8]
-
Step 2: Gabriel Synthesis (Nucleophilic Substitution)
-
Dissolve the chloride from Step 1 (1.0 eq) in dry DMF (5 mL/g).
-
Add Potassium phthalimide (1.2 eq).
-
Heat the mixture to 90°C for 4–6 hours. Monitor by LCMS for disappearance of the chloride.
-
Workup: Pour into ice water. The phthalimide intermediate usually precipitates as a white solid. Filter and wash with water. If no precipitate, extract with EtOAc.
Step 3: Deprotection to Primary Amine
-
Suspend the phthalimide intermediate in Ethanol (10 mL/g).
-
Add Hydrazine monohydrate (3.0 eq).
-
Reflux (80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool to RT. Acidify with 1N HCl to pH ~1 and stir for 30 mins (to ensure amine salt formation and complete precipitation of byproduct).
-
Filter off the solid phthalhydrazide.
-
Basify the filtrate with 2N NaOH to pH >12.
-
Extract exhaustively with DCM (3x) or CHCl₃/IPA (3:1).
-
Concentrate to obtain 3-amino-N-methylpropane-1-sulfonamide as a colorless oil or low-melting solid.
-
Validation: 1H NMR (DMSO-d6) should show a triplet for the terminal -CH2-NH2 (~2.6 ppm) and a singlet for N-Me (~2.5 ppm).
-
Protocol B: Coupling Reaction (SNAr)
This protocol describes the coupling of the synthesized tail to a generic 2-chloro-substituted heteroaromatic core (e.g., a quinazoline derivative common in MAT2A literature).
Reagents:
-
Electrophile: 2-Chloro-substituted Heterocycle (1.0 eq)
-
Nucleophile: 3-amino-N-methylpropane-1-sulfonamide (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: DMSO (anhydrous) or NMP.
Procedure:
-
Setup: In a microwave vial or pressure tube, dissolve the 2-chloro-core (100 mg, 1.0 eq) in DMSO (2 mL).
-
Addition: Add DIPEA (3.0 eq) followed by the Amine Tail (1.2 eq).
-
Reaction:
-
Method A (Thermal): Heat to 100°C in an oil bath for 12–16 hours.
-
Method B (Microwave): Heat to 120°C for 45 minutes.
-
-
Monitoring: Check LCMS for conversion of the chloride (M) to the product (M - Cl + Amine).
-
Workup:
-
Dilute the reaction mixture with water (20 mL).
-
Extract with EtOAc (3 x 20 mL).
-
Wash combined organics with Brine (2x) and LiCl solution (to remove DMSO).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient, 0-10% MeOH) or Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Quality Control & Data Validation
Analytical Specifications
To ensure the integrity of the synthesized inhibitor, the following data must be generated:
| Test | Acceptance Criteria | Purpose |
| LCMS | Single peak >95% purity; Mass [M+H]+ ± 0.4 Da | Confirm identity and purity. |
| 1H NMR | Integration of N-Me (s, 3H) and Propyl chain (m, 6H) | Verify "Tail" incorporation. |
| Solubility | >50 µM in PBS (pH 7.4) | Verify functional utility of sulfonamide. |
Structural Validation (NMR Interpretation)
For the "Tail" fragment in the final molecule (in DMSO-d6):
-
δ ~2.55 ppm (d, 3H): N-Me protons (coupled to NH).
-
δ ~6.90 ppm (q, 1H): Sulfonamide NH .
-
δ ~3.05 ppm (t, 2H): -CH₂-SO₂-.
-
δ ~3.40 ppm (m, 2H): -CH₂-NH- (adjacent to the aromatic ring).
-
δ ~1.90 ppm (m, 2H): Central -CH₂- of the propyl chain.
Mechanism of Action Visualization
Understanding why this molecule is synthesized is crucial. The diagram below illustrates the synthetic lethality pathway targeted by these inhibitors.
Figure 2: The MAT2A/MTAP synthetic lethal axis.[3] The inhibitor reduces SAM, which, combined with MTA accumulation, critically impairs PRMT5.[4]
References
-
Marjon, K., et al. (2016). MTAP Deletion Drives Enhanced Dependency on the MAT2A Isozyme in Cancer.[4] Cell Reports. Link
-
Konteatis, Z., et al. (2021). Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Journal of Medicinal Chemistry. Link
-
Ideaya Biosciences. (2020). Patent WO2020123395A1: 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. Google Patents. Link
-
Kalev, P., et al. (2021). MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage. Cancer Cell. Link
-
Sigma-Aldrich. Product: 3-Chloropropanesulfonyl chloride.Link
Sources
- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A | Insilico Medicine [insilico.com]
- 5. 3-(4-methoxy-phenyl)-isoxazole-5-sulfonic acid tert-butylamide - CAS号 1198800-49-5 - 摩熵化学 [molaid.com]
- 6. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same - Google Patents [patents.google.com]
- 8. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Application Note: 3-Amino-N-methylpropane-1-sulfonamide in Fragment-Based Lead Optimization
Executive Summary
Fragment-based drug discovery (FBDD) relies on the identification and optimization of low-molecular-weight chemical motifs that offer high-quality interactions with target proteins. 3-Amino-N-methylpropane-1-sulfonamide (CAS: 860111-98-4) has emerged as a highly versatile building block in medicinal chemistry. Featuring a highly nucleophilic primary amine separated from an N-methyl sulfonamide group by a flexible propyl linker, this fragment is uniquely suited for rapid parallel synthesis, improving aqueous solubility, and establishing critical hydrogen-bonding networks in deep binding pockets. This application note details the structural rationale, mechanistic applications, and validated protocols for integrating this fragment into lead optimization workflows.
Chemical Profile & Structural Rationale
The utility of 3-amino-N-methylpropane-1-sulfonamide lies in its dual functionality[1]:
-
The Primary Amine: Acts as a reactive handle for rapid diversification via reductive amination, amide coupling, or nucleophilic aromatic substitution (SNAr).
-
The N-Methyl Sulfonamide: Serves as a bioisostere for amides and carboxylic acids. It provides two hydrogen bond acceptors and one donor, significantly improving the topological polar surface area (tPSA) and metabolic stability of lipophilic lead compounds while avoiding the rapid phase II glucuronidation often seen with free carboxylic acids.
Quantitative Data & Physicochemical Profile
The physicochemical properties of this fragment make it an ideal starting point for FBDD, keeping the final optimized leads within Lipinski's Rule of Five[2].
| Property | Value | Implication for Drug Design |
| CAS Number | 860111-98-4 | Standardized tracking across vendor libraries. |
| Molecular Formula | C₄H₁₂N₂O₂S | N/A |
| Molecular Weight | 152.21 g/mol | Ideal fragment size (MW < 300), allowing ample room for structural growth. |
| H-Bond Donors | 2 | Enhances target engagement via specific polar interactions (amine, sulfonamide NH). |
| H-Bond Acceptors | 3 | Improves aqueous solubility; interacts with backbone amides in binding pockets. |
| Reactivity Motif | Primary Amine | Enables rapid library synthesis via reductive amination or SNAr[3]. |
Mechanistic Applications in Drug Discovery
Synthetic Lethality: MAT2A Inhibition in MTAP-Deleted Cancers
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for synthesizing S-adenosyl methionine (SAM), the universal methyl donor in cells. In approximately 15% of all human cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted. This deletion causes an accumulation of methylthioadenosine (MTA), which partially inhibits protein arginine N-methyltransferase 5 (PRMT5). Consequently, MTAP-deleted cancer cells become exquisitely dependent on MAT2A activity for survival—a classic synthetic lethality paradigm[3].
3-Amino-N-methylpropane-1-sulfonamide has been successfully utilized to synthesize 2-oxoquinazoline derivatives that act as potent MAT2A inhibitors. The primary amine undergoes SNAr with complex heterocyclic scaffolds, while the sulfonamide tail engages the MAT2A binding pocket, cutting off SAM production and selectively inducing apoptosis in MTAP-deleted tumors[3].
Synthetic lethality pathway of MAT2A inhibition in MTAP-deleted cancers.
Viral Capsid Assembly: HBV pgRNA Encapsidation
Chronic Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) infections require novel therapeutic mechanisms beyond standard polymerase inhibitors. Inhibition of pregenomic RNA (pgRNA) encapsidation via capsid assembly modulation is a highly effective strategy to prevent viral replication[4].
The 3-amino-N-methylpropane-1-sulfonamide fragment is frequently appended to arylmethylureas and heteroarylmethylureas via reductive amination. The resulting compounds act as capsid assembly modulators, where the sulfonamide moiety provides critical hydrogen bonding to the HBV core protein dimer interfaces, synergistically suppressing HBV replication and preventing the emergence of drug resistance[4].
Experimental Protocols
Protocol A: Fragment Incorporation via Reductive Amination
This protocol details the attachment of 3-amino-N-methylpropane-1-sulfonamide to a target aldehyde. Causality & Logic: Titanium (IV) isopropoxide (Ti(OiPr)₄) is used as both a Lewis acid catalyst and a water scavenger. This drives the equilibrium entirely toward the imine intermediate, which is crucial when dealing with sterically hindered or electronically deactivated aldehydes[4]. Sodium borohydride (NaBH₄) is added only after imine formation is complete to prevent the premature reduction of the starting aldehyde into a dead-end alcohol.
Workflow for incorporating the sulfonamide fragment via reductive amination.
Step-by-Step Methodology:
-
Imine Formation: In a dry, inert reaction vial, dissolve the target aldehyde (1.0 eq) and 3-amino-N-methylpropane-1-sulfonamide (1.2 eq) in anhydrous tetrahydrofuran (THF) or neat, depending on solubility. Add Ti(OiPr)₄ (2.0 to 3.0 eq).
-
Thermal Activation: Stir the mixture at 90 °C for 16 hours.
-
Self-Validation Check (LC-MS): Aliquot 10 µL of the reaction mixture, quench with 100 µL of water, extract with ethyl acetate, and analyze via LC-MS. Do not proceed until the aldehyde peak constitutes <5% of the total UV area.
-
Reduction: Cool the reaction mixture to 0 °C. Dilute with absolute ethanol (3 mL per mmol). Slowly add NaBH₄ (2.0 eq) in small portions to manage hydrogen gas evolution.
-
Maturation: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by diluting with water (15 mL). Filter the resulting titanium dioxide suspension through a pad of CELITE®. Wash the pad thoroughly with ethyl acetate.
-
Purification: Separate the organic layer, dry over Na₂SO₄, concentrate in vacuo, and purify via preparative reverse-phase HPLC to isolate the final fragment-appended lead[4].
Protocol B: Target Engagement Validation via Surface Plasmon Resonance (SPR)
Once synthesized, the binding kinetics of the new sulfonamide-bearing lead must be validated.
Causality & Logic: SPR provides real-time, label-free kinetics (
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target protein (e.g., MAT2A or HBV core protein) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 3000–5000 Response Units (RU).
-
Self-Validation (Controls): Leave one flow cell unmodified (activated and deactivated with ethanolamine) to serve as a reference channel. This subtracts bulk refractive index changes and non-specific binding.
-
Solvent Correction: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer) to correct for bulk shifts caused by slight solvent mismatches between the running buffer and the analyte samples.
-
Analyte Injection: Prepare a 2-fold serial dilution of the synthesized compound (ranging from 0.1 µM to 10 µM) in the running buffer (matching the exact DMSO concentration, typically 5%). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association and dissociation rate constants.
References
-
[2] Molaid. 3-amino-N-methylpropane-1-sulfonamide | 860111-98-4. Retrieved from: [Link]
-
[1] PubChemLite. 3-amino-n-methylpropane-1-sulfonamide hydrochloride (C4H12N2O2S). Retrieved from:[Link]
-
[3] Google Patents. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. Retrieved from:
-
[4] Google Patents. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same. Retrieved from:
Sources
- 1. PubChemLite - 3-amino-n-methylpropane-1-sulfonamide hydrochloride (C4H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. 3-amino-N-methylpropane-1-sulfonamide - CAS号 860111-98-4 - 摩熵化学 [molaid.com]
- 3. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 4. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same - Google Patents [patents.google.com]
Strategic Protocol: Amide Coupling with 3-amino-N-methylpropane-1-sulfonamide
Abstract
This Application Note details the optimized protocols for generating amide linkages using 3-amino-N-methylpropane-1-sulfonamide (CAS: 859874-14-9), a polar building block frequently employed in medicinal chemistry to modulate lipophilicity and introduce hydrogen bond donor/acceptor motifs. Unlike simple alkyl amines, this substrate presents specific solubility and chemoselectivity challenges due to its sulfonamide moiety and hydrochloride salt form. We present three validated methodologies: a high-throughput HATU protocol, a scalable T3P® process, and an Acid Chloride method for hindered substrates.
Introduction & Chemical Context
3-amino-N-methylpropane-1-sulfonamide is a bifunctional linker containing a primary amine for conjugation and a secondary sulfonamide tail. In drug discovery, this moiety acts as a "polar handle," often improving the metabolic stability and aqueous solubility of lipophilic pharmacophores.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Structure:
-
Form: Typically supplied as the Hydrochloride (HCl) salt.
-
Acidity (
):-
Primary Amine (
): ~10.5 -
Sulfonamide (
): ~11.0 (The -methyl group reduces acidity compared to primary sulfonamides, but it remains a weak acid).
-
-
Nucleophilicity: The primary amine is the exclusive nucleophile under neutral-to-moderately basic conditions. The sulfonamide nitrogen is significantly less nucleophilic due to electron withdrawal by the sulfonyl group.
Critical Success Factors
-
Salt Breaking: The HCl salt must be neutralized in situ to generate the reactive free amine.
-
Solubility: The salt form is highly polar. While the free base is soluble in DCM, the salt often requires DMF, DMAc, or DMSO.
-
Chemoselectivity: Avoid strong bases (e.g., NaH) or large excesses of highly reactive electrophiles (e.g., acid chlorides with DMAP) to prevent competitive
-acylation of the sulfonamide.
Pre-Reaction Decision Matrix
Before selecting a protocol, analyze your carboxylic acid partner using the following logic flow.
Experimental Protocols
Method A: The "Gold Standard" (HATU/DIEA)
Best for: Discovery chemistry, milligram scale, and valuable acids.
Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive At-ester intermediate, driving rapid coupling even with the polar amine salt.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine HCl Salt (1.2 equiv)
-
HATU (1.1 equiv)
-
DIEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: DMF (preferred) or DCM/DMF (4:1)
Step-by-Step Protocol:
-
Dissolution: In a vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) followed by DIEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.
-
Why? Pre-activation forms the active ester before the amine is introduced, reducing potential side reactions.
-
-
Amine Addition: Add 3-amino-N-methylpropane-1-sulfonamide HCl (1.2 equiv).
-
Salt Break: Immediately add the remaining DIEA (2.0–3.0 equiv).
-
Critical Check: Verify the apparent pH is >8 using a wet pH strip. If acidic, the amine will remain protonated (
) and unreactive.
-
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS (Target Mass = Acid MW + 152.2 - 18.0).
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash with sat.
(2x), Water (1x), and Brine (1x). -
Note: If the product is very polar (due to the sulfonamide), consider a DCM/Isopropanol (3:1) extraction instead of EtOAc.
-
Method B: The "Process Friendly" (T3P®/NMM)
Best for: Scale-up (>1g), chiral acids, and simplified purification.
Mechanism: T3P (Propylphosphonic anhydride) acts as a coupling agent that produces only water-soluble byproducts. It shows very low epimerization rates.[2][3]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine HCl Salt (1.1 equiv)[4]
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
NMM (N-Methylmorpholine) or Pyridine (4.0 equiv)
-
Solvent: EtOAc, Me-THF, or DMF.
Step-by-Step Protocol:
-
Slurry: Combine Carboxylic Acid (1.0 equiv) and Amine HCl Salt (1.1 equiv) in EtOAc or Me-THF (0.2 M).
-
Note: If the amine salt does not dissolve, add minimal DMF until a solution or fine suspension is formed.
-
-
Base Addition: Add NMM (4.0 equiv). Cool to 0°C if the acid is chiral; otherwise, perform at RT.
-
Coupling: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Self-Validating Workup:
-
Add water directly to the reaction mixture.
-
Separate phases. The T3P byproducts (propylphosphonic acid) partition into the aqueous layer.
-
Wash organic layer with 0.5 M HCl (to remove excess NMM and unreacted amine) and sat.
.
-
Method C: Acid Chloride Activation
Best for: Extremely hindered acids where HATU/T3P fails.
Protocol:
-
Activation: Convert the carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Concentrate to dryness to remove excess HCl/Oxalyl Chloride.
-
Coupling: Redissolve the crude acid chloride in DCM.
-
Amine Prep: In a separate vessel, dissolve Amine HCl Salt (1.2 equiv) in DCM/DMF (4:1) with TEA (3.0 equiv).
-
Addition: Add the amine solution slowly to the acid chloride solution at 0°C.
-
Caution: Rapid addition or excess base can lead to bis-acylation (on the sulfonamide nitrogen). Keep temperature low.
-
Purification & Analysis
Analytical Signature (LCMS)
-
Ionization: The product will show a distinct
peak. -
Fragmentation: In MS/MS, look for a loss of 152 Da or fragments characteristic of the
tail.
Purification Strategy
Due to the polarity of the sulfonamide, these products often streak on standard silica.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: DCM to 10% MeOH in DCM.
-
Tip: Add 1%
to the MeOH to reduce tailing.
-
-
Reverse Phase (Prep-HPLC):
-
Preferred for high purity.[2]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate. The sulfonamide is stable in both acidic and basic buffers.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Amine still protonated (HCl salt intact). | Check pH. Add more DIEA/NMM until pH > 8. Switch solvent to DMF to ensure salt solubility. |
| Low Yield | Product lost in aqueous workup. | The sulfonamide increases water solubility. Use DCM:IPA (3:1) for extraction or salt out the aqueous layer with NaCl. |
| Double Acylation | Reaction at sulfonamide Nitrogen. | Too much base or acid chloride used. Switch to T3P (Method B) and use exactly 1.0-1.1 equiv of electrophile. |
| Precipitate Forms | Amine free base crashing out. | The free amine is less soluble than the salt in some non-polar solvents. Add DMF or DMSO. |
Visual Workflow
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5] Organic Process Research & Development, 20(2), 140–177.
-
Patterson, E. A., et al. (2011). T3P: A Convenient and Useful Reagent in Organic Synthesis.[2][3][6][7] Organic Process Research & Development.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][6][7][8] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BLD Pharm. (n.d.). 3-Amino-N-methylpropane-1-sulfonamide hydrochloride Product Page. Retrieved March 4, 2026.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. hepatochem.com [hepatochem.com]
using 3-amino-N-methylpropane-1-sulfonamide in fragment-based lead generation
Application Note: High-Precision Fragment Elaboration Using 3-amino-N-methylpropane-1-sulfonamide
Abstract
This guide details the strategic application of 3-amino-N-methylpropane-1-sulfonamide (AMPS) in Fragment-Based Lead Generation (FBLG). Unlike simple hydrophobic fragments, AMPS serves as a bifunctional "linker-warhead" hybrid. It provides a primary amine handle for rapid conjugation to fragment hits and a distal N-methyl sulfonamide moiety that modulates solubility and probes polar sub-pockets. This protocol outlines its physicochemical profile, synthetic integration strategies (specifically reductive amination and amide coupling), and its utility in optimizing lead candidates for targets such as MAT2A and viral polymerases.
Chemical Profile & Rationale
In FBLG, the "Rule of Three" governs the selection of initial hits. AMPS is designed not just as a standalone fragment, but as a Fragment Growing Module . Its propyl spacer allows the sulfonamide motif to "reach" distant polar residues (Ser, Thr, His) or solvent channels, effectively converting a hydrophobic core hit into a lead-like molecule with improved physicochemical properties.
Physicochemical Properties Table
| Property | Value | Rationale for FBDD |
| Molecular Weight | 152.22 g/mol | Leaves ample "mass budget" for the core scaffold (Target <500 Da). |
| LogP | ~ -1.13 | Highly hydrophilic; lowers the overall lipophilicity of the final lead. |
| TPSA | ~ 86 Ų | Significant polar surface area improves water solubility. |
| H-Bond Donors | 2 (Amine, Sulfonamide NH) | Critical for specific binding interactions. |
| H-Bond Acceptors | 3 (Sulfonyl oxygens, Amine) | Facilitates interaction with backbone amides or water networks. |
| Rotatable Bonds | 3 (Propyl chain) | Provides conformational flexibility to scan binding pockets. |
Critical Structural Feature:
The N-methyl group on the sulfonamide distinguishes this fragment from primary sulfonamides (
Strategic Application: The "Exit Vector" Approach
In FBLG, once a core fragment binds to a protein, researchers identify "exit vectors"—positions on the fragment where substituents can be added without disrupting the primary binding mode. AMPS is the ideal reagent for Exit Vector Elaboration due to its primary amine.
Workflow Visualization
Figure 1: The Fragment Growing workflow utilizing AMPS to elaborate a core hit.
Experimental Protocols
The following protocols describe the conjugation of AMPS to a hypothetical core fragment containing either an aldehyde or carboxylic acid handle.
Protocol A: Reductive Amination (The "Flexible Linker" Route)
Best for: Creating a secondary amine linkage that retains basicity and flexibility. Common in kinase and viral polymerase inhibitors (e.g., HBV encapsidation inhibitors).
Materials:
-
Core Fragment (Aldehyde functionalized)
-
3-amino-N-methylpropane-1-sulfonamide (Free base or HCl salt)
-
Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
Step-by-Step Procedure:
-
Preparation: Dissolve the Aldehyde Core (1.0 equiv) in DCE (0.1 M concentration).
-
Amine Addition: Add AMPS (1.2 equiv). If using the HCl salt, add Diisopropylethylamine (DIPEA, 1.2 equiv) to neutralize.
-
Imine Formation: Add catalytic Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by LCMS for imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Dry organics over
and concentrate. -
Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Amide Coupling (The "Rigid Linker" Route)
Best for: Creating a stable, neutral amide bond. Ideal when the basicity of the secondary amine (from Protocol A) causes off-target toxicity or HERG liability.
Materials:
-
Core Fragment (Carboxylic Acid functionalized)
-
AMPS (HCl salt)
-
HATU (Coupling Reagent)
-
DIPEA (Base)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve Carboxylic Acid Core (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes to activate the acid.
-
Coupling: Add AMPS (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours. Note: Sulfonamides are stable to these conditions.
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/HATU byproducts), then saturated
and brine. -
Validation: Verify product mass (
) via LCMS.
Case Study Application: Targeting MAT2A
Recent drug discovery campaigns targeting Methionine Adenosyltransferase 2A (MAT2A) have utilized AMPS as a critical side chain [1].
-
The Challenge: The core 2-oxoquinazoline scaffold showed potency but poor metabolic stability and solubility.
-
The Solution: Elaboration at the solvent-exposed region using 3-amino-N-methylpropane-1-sulfonamide.
-
Mechanism:
-
The propyl chain traversed a narrow hydrophobic channel.
-
The sulfonamide formed water-mediated hydrogen bonds at the protein surface, improving the compound's LogD (distribution coefficient) and reducing metabolic clearance.
-
-
Result: The resulting lead demonstrated improved cellular potency and favorable pharmacokinetic (PK) properties compared to the parent fragment.
Interaction Logic Diagram
Figure 2: Mechanistic interaction map showing how the AMPS fragment bridges the core scaffold to surface residues.
Quality Control & Troubleshooting
Solubility Check:
-
AMPS is highly soluble in water and DMSO. If your final coupled product precipitates in the reaction mixture (DMF/DCM), it suggests the core scaffold is dominating the solubility profile.
-
Fix: Switch to a more polar solvent system (e.g., DMF/DMSO mix) for the reaction.
LCMS Identification:
-
Mass Shift: Upon amide coupling, look for a mass increase of +134.1 Da (Fragment MW 152.2 -
18). -
Fragmentation: In MS/MS, the sulfonamide moiety often gives a characteristic loss of
or the N-methyl sulfonamide fragment.
Salt Form Handling:
-
The commercial supply is often the Hydrochloride (HCl) salt . Ensure you use at least 1 extra equivalent of base (DIPEA/TEA) in your coupling reactions to liberate the free amine. Failure to do so is the #1 cause of low yields in these protocols.
References
-
Patent: 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. (2020).[1] WO2020123395A1.
-
Patent: Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same. (2020).[1] WO2020123674A1.
-
Review: Fragment-based drug discovery: a practical approach. (2016).[2] Erlanson, D. A., et al. Nature Reviews Drug Discovery. (Contextual grounding for FBDD workflows).
-
Chemical Data: 3-amino-N-methylpropane-1-sulfonamide hydrochloride.[3] PubChem CID 44292547.[4]
Sources
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 3. PubChemLite - 3-amino-n-methylpropane-1-sulfonamide hydrochloride (C4H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide | C4H12N2O3S | CID 44292547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Sulfonylation of 3-Amino-N-methylpropane-1-sulfonamide
Executive Summary & Strategic Analysis
This guide details the protocols for the sulfonylation of 3-amino-N-methylpropane-1-sulfonamide (1 ) with various sulfonyl chlorides (
The Chemoselectivity Challenge
The substrate contains two nitrogen centers with distinct nucleophilic profiles:
-
Primary Amine (
): High nucleophilicity, (conjugate acid) . -
Secondary Sulfonamide (
): Low nucleophilicity in neutral state; acidic proton ( ).
Critical Success Factor: The reaction conditions must activate the primary amine (via HCl scavenging) without deprotonating the sulfonamide nitrogen. Deprotonation of the sulfonamide (using strong bases like NaH or excess NaOH) creates a competitive amidate nucleophile, leading to unwanted N,N'-bis-sulfonylation.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the primary amine on the sulfur center of the sulfonyl chloride, proceeding through a trigonal bipyramidal transition state.
Figure 1: Mechanistic pathway for the chemoselective sulfonylation of primary amines.
Experimental Protocols
Two distinct protocols are provided based on the solubility of the starting material and the scale of the reaction.
Protocol A: Homogeneous Organic Phase (Standard)
Best for: Lipophilic sulfonyl chlorides; small-to-medium scale (mg to g); anhydrous conditions. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Reagents:
-
Substrate (1 ): 1.0 equiv.
-
Sulfonyl Chloride: 1.1 equiv.
-
Triethylamine (TEA): 1.5 – 2.0 equiv.
-
DCM (Anhydrous): 0.1 M concentration.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with Substrate (1) and a magnetic stir bar. Purge with nitrogen (
). -
Solubilization: Add anhydrous DCM via syringe. If the substrate is the hydrochloride salt, add 1.0 equiv of TEA immediately to liberate the free amine and sonicate until dissolved.
-
Cooling: Cool the solution to
using an ice/water bath. -
Base Addition: Add the remaining TEA (1.5 equiv total) dropwise.
-
Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent exotherms and localized over-concentration.
-
Reaction: Stir at
for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS. The primary amine spot (ninhydrin active) should disappear.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (
) to remove excess amine/pyridine. -
Wash with Sat.
( ) to remove residual acid. -
Wash with Brine (
). -
Dry over
, filter, and concentrate in vacuo.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Substrates available as HCl salts; scale-up (>10g); highly reactive sulfonyl chlorides.
Solvent: THF / Water (1:1 mixture).
Base: Sodium Carbonate (
Reagents:
-
Substrate (1 ): 1.0 equiv.
-
Sulfonyl Chloride: 1.2 equiv.
- : 2.5 equiv.
-
Solvent: THF/Water (1:1).
Step-by-Step Procedure:
-
Dissolution: Dissolve Substrate (1) and
in water. -
Reagent Prep: Dissolve the sulfonyl chloride in THF.
-
Addition: Add the THF solution to the aqueous amine solution rapidly at RT. (Note: Slow addition in aqueous systems can lead to hydrolysis of the sulfonyl chloride before it reacts).
-
Reaction: Vigorously stir the biphasic mixture for 4–12 hours.
-
Workup:
Decision Logic & Workflow
Use the following logic tree to determine the optimal purification and troubleshooting steps.
Figure 2: Purification decision tree for sulfonylation workflows.
Optimization & Troubleshooting Data
The following table summarizes common issues and their chemical causality.
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | High recovery of starting amine. | Hydrolysis of sulfonyl chloride. | Ensure solvents are anhydrous (Protocol A). Increase reagent equivalents (1.2 |
| Bis-sulfonylation | Product mass = | Base too strong or excess reagent. | Switch from |
| Sluggish Reaction | Starting material persists >24h. | Steric hindrance or poor solubility. | Add catalyst: DMAP (0.1 equiv). Switch solvent to DMF. Heat to |
| Oily Impurities | Product is a sticky gum. | Residual solvent/reagents.[1][2][3] | Triturate with diethyl ether or pentane to induce crystallization. |
Solvent Compatibility Table
-
DCM: Excellent for most organic sulfonyl chlorides.
-
THF: Good for polar amines; water-miscible for easy workup.
-
DMF: Required for highly polar/insoluble substrates; requires aqueous extraction to remove.
-
Acetonitrile: Useful for reactions requiring reflux; easily removed.
References
-
General Sulfonamide Synthesis
-
Chemoselectivity in Amine Functionalization
-
Youn, S. W. (2009). Development of Sulfonylation Protocols for Poly-functionalized Amines. Organic Preparations and Procedures International, 41(3), 229-235. Link
-
-
Schotten-Baumann Conditions
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (See Section: Nucleophilic Substitution at Sulfur). Link
-
-
Physical Properties & Handling
-
PubChem Compound Summary for 3-amino-N-methylpropane-1-sulfonamide (Analogues). Link
-
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for specific sulfonyl chlorides and amines before handling.
Sources
N-methylation effects on sulfonamide pharmacokinetics
Application Note: Modulating Sulfonamide Pharmacokinetics via N-Methylation
Executive Summary
In medicinal chemistry, N-methylation is a classical bioisosteric transformation utilized to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of lead compounds. While the pharmacokinetic effects of N-methylating amides can be highly variable due to complex conformational shifts, the N-methylation of sulfonamides presents a highly predictable, structurally rigid system. This application note details the mechanistic causality behind sulfonamide N-methylation, summarizes its quantitative impact on physicochemical properties, and provides self-validating experimental protocols for evaluating these shifts during drug development.
Mechanistic Causality: The Conformational Rigidity of Sulfonamides
To effectively engineer a drug's pharmacokinetic profile, one must understand the structural consequences of functional group modifications. The addition of a methyl group to a nitrogen atom adds merely 14 Da of molecular weight, yet it fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers.
In the case of secondary amides, N-methylation can sometimes unexpectedly increase aqueous solubility and decrease lipophilicity[1]. This paradox occurs because amide methylation often forces a conformational switch from a Z- to an E-geometry, disrupting molecular planarity, breaking intramolecular hydrogen bonds, and subsequently increasing the water-accessible polar surface area (PSA)[2].
The Sulfonamide Dichotomy: Sulfonamides behave entirely differently. Because the sulfur atom in a sulfonamide is tetrahedral, the functional group already possesses a distinct, non-planar 3D geometry. Consequently, N-methylation of a sulfonamide does not induce significant conformational changes[2]. Without a compensatory increase in 3D polar surface area, the addition of the hydrophobic methyl group strictly acts to mask the hydrogen bond donor (the mildly acidic NH proton). As a result, sulfonamide N-methylation always reduces aqueous solubility and increases lipophilicity[1][3].
Furthermore, this structural modification has profound effects on metabolic stability. For example, in bioactive N-sulfonylhydrazones, N-methylation enhances the molecule's recognition by Cytochrome P450 (CYP) enzymes, shifting the clearance pathway toward oxidative metabolism, while simultaneously protecting the molecule from acid-catalyzed hydrolysis in the gastric environment[4][5].
Quantitative ADMET Shifts
The predictable nature of sulfonamide methylation allows for robust matched molecular pair analysis (MMPA). Table 1 summarizes the typical quantitative and directional shifts observed when a primary or secondary sulfonamide is N-methylated.
Table 1: Pharmacokinetic and Physicochemical Shifts upon Sulfonamide N-Methylation
| Parameter | Directional Shift | Average Magnitude / Effect | Mechanistic Driver |
| Lipophilicity (LogD) | Increases | +0.37 log units[6] | Addition of hydrophobic bulk; reduction in PSA. |
| Aqueous Solubility | Decreases | -0.10 log units[6] | Loss of the solubilizing H-bond donor NH moiety. |
| Passive Permeability | Increases | Transitions BCS Class IV to II[7] | Masking of the polar NH group facilitates lipid bilayer traversal. |
| Metabolic Clearance | Variable (Often Increases) | Introduction of CYP-mediated oxidation[4] | Enhanced lipophilicity drives higher affinity for CYP450 active sites. |
| Chemical Stability | Increases | >90% recovery at pH 2.0[4] | Steric hindrance protects the sulfonamide linkage from acid hydrolysis. |
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility during lead optimization, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to verify system suitability before data interpretation.
Protocol A: Matched Molecular Pair (MMP) Profiling for LogD and Solubility
Objective: Quantify the physicochemical shift induced by sulfonamide N-methylation using High-Throughput Chemiluminescent Nitrogen Detection (CLND).
System Validation:
-
High-Solubility/Low-LogD Control: Propranolol (Validates the upper dynamic range of the CLND detector).
-
Low-Solubility/High-LogD Control: Amiodarone (Validates the chromatographic retention limits).
-
Acceptance Criteria: The LogD of controls must fall within ±0.2 units of historical validation data; mass balance recovery must exceed 95%.
Methodology:
-
Sample Preparation: Prepare 10 mM DMSO stock solutions of the parent sulfonamide and its N-methylated analog.
-
Solubility Incubation: Spike 5 µL of stock into 495 µL of PBS (pH 7.4). Shake at 25°C for 24 hours to achieve thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.22 µm PVDF filter plate to remove precipitated drug.
-
CLND Quantification: Inject the filtrate into an HPLC-CLND system. The nitrogen-specific chemiluminescence allows direct equimolar quantification without requiring compound-specific UV calibration curves.
-
LogD Determination: Perform reversed-phase HPLC using a gradient of octanol-saturated water and octanol-saturated methanol. Calculate LogD based on the retention time shift relative to the Amiodarone standard.
Protocol B: In Vitro Microsomal Clearance and CYP Phenotyping
Objective: Determine how N-methylation alters hepatic metabolism and CYP450 recognition.
System Validation:
-
Positive Clearance Control: Verapamil (Ensures the microsomes are metabolically active).
-
Negative Control (Minus-NADPH): Incubate the N-methyl sulfonamide without the NADPH regenerating system. Rationale: Sulfonamides can sometimes degrade via chemical hydrolysis. If degradation occurs in the minus-NADPH arm, the clearance is non-enzymatic, preventing false-positive CYP clearance assignments.
Methodology:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Pre-Incubation: Add the N-methyl sulfonamide (final concentration 1 µM) to the HLM suspension and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate metabolism by adding an NADPH regenerating system (1 mM final concentration).
-
Kinetic Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (
) from the log-linear decline of the parent compound.
Case Studies in Lead Optimization
Case Study 1: JAK1 Inhibitors (PF-04965842) During the development of PF-04965842, researchers utilized distal N-methylation on a reverse sulfonamide scaffold to optimize target selectivity. The N-methyl analogs demonstrated significant improvements in JAK1 potency and selectivity over JAK2 by filling a specific hydrophobic pocket in the P-loop. Furthermore, adjusting the lipophilicity via methylation allowed the team to fine-tune human liver microsomal (HLM) clearance, achieving the perfect balance of metabolic stability and oral bioavailability[8].
Case Study 2: Chlamydia trachomatis Inhibitors In the optimization of bicyclic 2-pyridone inhibitors, replacing a primary amine with a methyl sulfonamide substituent dramatically improved the drug-like properties of the scaffold. The N-methylation masked a problematic hydrogen bond donor, which effectively moved the compound from BCS Class IV (low solubility, low permeability) to BCS Class II. This modification resulted in a highly permeable compound in Caco-2 cell assays and boosted in vivo oral bioavailability to 41%[7].
Logical Workflow Diagram
Logical workflow of N-methylation effects on sulfonamide ADMET properties.
References
-
Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis Source: RSC Publishing (Med. Chem. Commun., 2015) URL:[Link]
-
The impact of N-methylation on aqueous solubility and lipophilicity Source: Medicinal Chemistry Blog URL:[Link]
-
Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis (PDF) Source: ResearchGate URL:[Link]
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones Source: ACS Omega URL:[Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) Source: OSTI.gov URL:[Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors Source: PubMed Central (PMC) URL:[Link]
-
Learning Medicinal Chemistry Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) rules from Cross Source: Liverpool John Moores University (LJMU) URL:[Link]
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones (PDF) Source: ResearchGate URL:[Link]
Sources
- 1. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
Application Note: Synthesis of 2-Oxoquinazoline-Based MAT2A Inhibitors via Aminosulfonamide Coupling
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Oncology, Synthetic Lethality, Allosteric Inhibitor Development.
Introduction & Scientific Rationale
The deletion of the methylthioadenosine phosphorylase (MTAP) gene occurs in approximately 15% of all human cancers, frequently co-deleted with the CDKN2A tumor suppressor[1]. This genetic alteration results in the intracellular accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5)[1]. Consequently, MTAP-deleted cancer cells develop a profound vulnerability to the inhibition of Methionine Adenosyltransferase 2A (MAT2A), the upstream enzyme responsible for synthesizing the PRMT5 co-substrate S-adenosylmethionine (SAM)[2].
Recent structural optimization campaigns have identified 2-oxoquinazoline (quinazolin-2(1H)-one) derivatives as highly potent, orally bioavailable allosteric inhibitors of MAT2A[2]. A critical structural feature of these next-generation inhibitors is the installation of an aliphatic sulfonamide side chain at the C4 position of the quinazoline core. This sulfonamide moiety acts as a hydrogen-bond donor/acceptor, forming essential bidentate interactions with the Arg313 residue within the MAT2A allosteric pocket[2].
This protocol details the robust, high-yielding preparation of 4-amino-2-oxoquinazoline sulfonamide derivatives via the direct coupling of quinazoline-2,4-dione precursors with amino sulfonamides[3].
Fig 1: MAT2A synthetic lethality pathway in MTAP-deleted cancer cells.
Mechanistic Overview: The BOP/DBU Activation Strategy
The synthesis of 4-amino-2-oxoquinazolines traditionally relies on the chlorination of the C4 carbonyl using phosphorus oxychloride (POCl₃) at elevated temperatures (90–110 °C), followed by nucleophilic aromatic substitution (SₙAr) with an amine[3]. However, this harsh methodology frequently leads to the degradation of sensitive N1-substituents (e.g., cyclopropyl or electron-rich aryl groups) and poor overall yields.
To circumvent this, we employ a mild, room-temperature activation strategy utilizing BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4].
-
Deprotonation: DBU selectively deprotonates the acidic N3 position of the quinazoline-2,4-dione.
-
Activation: The resulting lactam enolate attacks the electrophilic phosphorus of the BOP reagent, generating a highly reactive C4-phosphonium intermediate.
-
SₙAr Coupling: The primary amine of the amino sulfonamide (e.g., 3-aminopropane-1-sulfonamide) attacks the activated C4 position, displacing the phosphonium leaving group to yield the final 2-oxoquinazoline derivative.
Fig 2: Mild C4-amination workflow of quinazoline-2,4-diones using BOP/DBU.
Quantitative Data & Optimization
The superiority of the BOP/DBU system over traditional chlorination is evident in both yield and reaction kinetics. Table 1 summarizes the optimization of the C4-amination of 1-(2-chlorophenyl)-7-cyclopropylquinazoline-2,4(1H,3H)-dione with 3-aminopropane-1-sulfonamide.
Table 1: Optimization of C4-Amination Conditions
| Entry | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | POCl₃, then Amine | Toluene | 110 | 12 | 35 | Significant thermal degradation; tar formation. |
| 2 | PyBOP, DBU | DMF | 25 | 6 | 72 | Clean profile, but sluggish conversion. |
| 3 | BOP, DBU | DMF | 25 | 3 | 85 | Optimal kinetics; complete conversion. |
Table 2: Structure-Activity Relationship (SAR) of Synthesized Derivatives [2][3]
| Compound | N1-Substituent | C4-Amino Sulfonamide Chain | MAT2A IC₅₀ (nM) | MTAP⁻/⁻ Cell IC₅₀ (nM) |
| MAT2A-1 | 2-Chlorophenyl | 3-aminopropane-1-sulfonamide | 15 | 22 |
| MAT2A-2 | 2-Tolyl | 2-aminoethane-1-sulfonamide | 45 | 80 |
| MAT2A-3 | Cyclopropyl | 3-aminopropane-1-sulfonamide | 120 | 250 |
Experimental Protocol: Self-Validating Synthesis
This protocol describes the synthesis of 3-((1-(2-chlorophenyl)-7-cyclopropyl-2-oxo-1,2-dihydroquinazolin-4-yl)amino)propane-1-sulfonamide [3].
Materials & Reagents
-
1-(2-chlorophenyl)-7-cyclopropylquinazoline-2,4(1H,3H)-dione (1.0 eq, 1.0 mmol, 312 mg)
-
3-aminopropane-1-sulfonamide hydrochloride (1.5 eq, 1.5 mmol, 262 mg)
-
BOP reagent (1.3 eq, 1.3 mmol, 575 mg)
-
DBU (3.5 eq, 3.5 mmol, 523 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology
Step 1: Substrate Preparation & Deprotonation
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with N₂.
-
Dissolve the quinazoline-2,4-dione (312 mg) in 5.0 mL of anhydrous DMF.
-
Add DBU (523 µL) dropwise via syringe at room temperature.
-
Causality: DBU acts as both the base to deprotonate the N3 position of the quinazoline-2,4-dione and to neutralize the hydrochloride salt of the incoming amine.
-
-
Stir for 10 minutes. The solution will transition to a pale yellow color, indicating enolate formation.
Step 2: Phosphonium Activation
-
Add the BOP reagent (575 mg) in a single portion.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Self-Validation Check (IPC 1): Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material (R_f ~ 0.3) should completely disappear, replaced by a highly polar, UV-active spot at the baseline representing the phosphonium intermediate.
-
Step 3: SₙAr Coupling
-
Add 3-aminopropane-1-sulfonamide hydrochloride (262 mg) to the activated mixture.
-
Stir at room temperature for 2.5 to 3 hours.
-
Self-Validation Check (IPC 2): Perform LC-MS analysis. The mass spectrum should show the complete consumption of the intermediate and the appearance of the product mass peak at m/z 433.1 [M+H]⁺.
-
Step 4: Workup & Isolation
-
Quench the reaction by pouring the mixture into 25 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 × 15 mL) and brine (20 mL).
-
Causality: The 5% LiCl wash is critical for effectively partitioning and removing the DMF solvent and HMPA byproducts (from BOP degradation) from the organic phase.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification & Characterization
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of 0–10% Methanol in Dichloromethane.
-
Isolate the product as a white solid (Yield: ~85%).
-
Self-Validation Check (Analytical): ¹H NMR (400 MHz, DMSO-d₆) will confirm success via the disappearance of the characteristic N3-H lactam broad singlet (~11.5 ppm) and the appearance of the aliphatic sulfonamide protons (e.g., the terminal -SO₂NH₂ singlet at ~6.8 ppm and the bridging -NH- triplet at ~8.5 ppm)[3].
-
References
1.[3] Alam, M., et al. "2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." World Intellectual Property Organization, WO2020123395A1. URL: 2.[2] "Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials." Journal of Medicinal Chemistry, ACS Publications. URL: 3.[1] "Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors." PMC, NIH. URL: 4.[4] "Discovery and Optimization of a Compound Series Active against Trypanosoma cruzi." ACS Publications. URL:
Sources
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 4. onlinecollegehomeworkhelp.in [onlinecollegehomeworkhelp.in]
Advanced Synthetic Routes for N-Substituted Sulfonamide Derivatives: Application Notes & Protocols
Introduction and Pharmacological Context
N-substituted sulfonamides represent a privileged scaffold in medicinal chemistry and drug discovery. Characterized by the robust –SO₂NH– linkage, these derivatives exhibit a broad spectrum of biological activities, functioning as antibacterial agents, carbonic anhydrase inhibitors (CAIs), and targeted anticancer therapeutics[1].
The rational design and synthesis of these molecules require precise control over the N-substitution pattern to modulate pharmacokinetic properties and target selectivity. This application note provides a comprehensive guide to the three primary synthetic paradigms for N-substituted sulfonamides: classical nucleophilic substitution, transition-metal-catalyzed cross-coupling, and modern oxidative coupling[2][3].
Caption: Mechanism of action showing sulfonamides competitively inhibiting bacterial DHPS enzyme.
Classical Nucleophilic Substitution (Schotten-Baumann Approach)
Mechanistic Causality and Experimental Design
The most direct and widely utilized method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine[2][4]. Sulfonyl chlorides are highly electrophilic at the sulfur center. The reaction is typically performed in the presence of an organic base, such as pyridine or triethylamine (TEA).
Why Pyridine? Pyridine serves a dual purpose. First, it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction forward. Second, it acts as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine than the parent chloride[4][5].
Why 0 °C? The formation of the sulfonamide bond is highly exothermic. Initiating the reaction at 0 °C prevents the thermal degradation of the sulfonyl chloride and minimizes competitive hydrolysis reactions if trace moisture is present[4].
Protocol 1: Synthesis of N-Aryl/Alkyl Sulfonamides
Self-Validating System: The protocol utilizes a water-quench precipitation step. Because most N-substituted sulfonamides are highly lipophilic and insoluble in cold water, immediate precipitation serves as a visual validation of product formation[5].
Materials:
-
Primary or secondary amine (1.0 eq)
-
Target sulfonyl chloride (e.g., Dansyl chloride or 4-methylbenzenesulfonyl chloride) (1.1 eq)
-
Anhydrous Pyridine (or DCM with 1.2 eq TEA)
-
1 M HCl, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the amine (1.0 mmol) in 1-2 mL of anhydrous pyridine[5].
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes[4].
-
Addition: Dissolve the sulfonyl chloride (1.1 mmol) in a minimal amount of anhydrous solvent. Add this solution dropwise to the amine mixture under vigorous stirring to control the localized exotherm[4][5].
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under N₂ for 12–24 hours. Monitor the consumption of the limiting reagent via Thin Layer Chromatography (TLC)[4][5].
-
Quenching & Precipitation: Once complete, carefully pour the reaction mixture into a beaker containing 10-15 mL of vigorously stirred ice-cold water. A sticky solid or precipitate should form immediately[5].
-
Work-up: If the product precipitates cleanly, isolate via vacuum filtration and wash with cold water. If an emulsion forms, extract with dichloromethane (3 × 10 mL). Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine[4].
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted sulfonamide.
Transition-Metal Catalyzed C-N Cross-Coupling
Mechanistic Causality and Experimental Design
Classical methods fail when attempting to couple sterically hindered amines, highly electron-deficient anilines, or when synthesizing complex N,N-diaryl sulfonamides[3][6]. In these scenarios, the nucleophilicity of the amine is too low to attack the sulfonyl chloride.
To overcome this, Palladium- or Nickel-catalyzed Buchwald-Hartwig amination is employed[3][7]. This approach reverses the traditional polarity by cross-coupling a pre-formed primary sulfonamide with an aryl halide. The transition-metal catalyst facilitates oxidative addition into the aryl halide bond, followed by coordination of the sulfonamide, deprotonation by a strong base (e.g., Cs₂CO₃ or NaOtBu), and subsequent reductive elimination to forge the C-N bond[3].
Protocol 2: Palladium-Catalyzed N-Arylation of Primary Sulfonamides
Self-Validating System: The use of an inert atmosphere is non-negotiable. If the solution turns prematurely black before heating, it indicates catalyst oxidation (Pd(0) to inactive Pd black), invalidating the run.
Materials:
-
Primary sulfonamide (1.0 eq)
-
Aryl bromide/iodide (1.2 eq)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos or BrettPhos ligand (4-10 mol%)
-
Cs₂CO₃ (1.5 eq)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Inert Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried vial with the primary sulfonamide, aryl halide (if solid), Pd₂(dba)₃, ligand, and Cs₂CO₃.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the mixture. If the aryl halide is a liquid, add it at this stage via a micro-syringe.
-
Reaction: Seal the vial with a PTFE-lined cap. Heat the reaction mixture to 90–110 °C in a pre-heated oil bath for 12–18 hours.
-
Cooling & Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a short pad of Celite to remove the inorganic base and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel column chromatography to isolate the N-arylated sulfonamide.
Modern Oxidative Coupling (Green Chemistry Approach)
Mechanistic Causality and Experimental Design
Sulfonyl chlorides are inherently toxic, moisture-sensitive, and often require harsh, environmentally damaging reagents (like chlorosulfonic acid) for their preparation[8]. Modern sustainable approaches utilize the direct oxidative coupling of heteroaryl thiols, sulfinic acids, or sodium metabisulfite (as an SO₂ surrogate) with primary amines[8][9].
By utilizing green oxidants (such as NaOCl, O₂, or electrochemical potentials), the thiol or sulfinate is oxidized in situ to a reactive sulfonyl species, which is immediately intercepted by the amine[8][9]. This avoids the isolation of unstable intermediates and significantly improves the atom economy and safety profile of the synthesis.
Protocol 3: Oxidative Coupling of Thiols and Amines
Step-by-Step Methodology:
-
Mixing: In a reaction vessel, combine the heteroaryl thiol (1.0 eq) and the primary amine (1.5 eq) in an appropriate green solvent (e.g., aqueous ethanol or acetonitrile)[8].
-
Oxidation: Slowly add the oxidant (e.g., aqueous sodium hypochlorite or an iodine-based catalyst under an O₂ atmosphere) at room temperature.
-
Stirring: Allow the mixture to stir until TLC or LC-MS indicates the complete disappearance of the starting thiol (typically 2–6 hours).
-
Isolation: Quench any residual oxidant with a mild reducing agent (e.g., sodium thiosulfate). Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the N-alkylated/arylated sulfonamide[8].
Quantitative Data & Workflow Visualization
Comparative Analysis of Synthetic Routes
| Synthetic Route | Primary Reagents | Key Advantages | Major Limitations | Typical Yields |
| Classical (Schotten-Baumann) [4][5] | Sulfonyl Chloride + Amine + Pyridine | Highly scalable, rapid, broad commercial availability of reagents. | Sulfonyl chlorides are toxic/moisture-sensitive; fails with weak nucleophiles. | 75% – 95% |
| Catalytic (Buchwald-Hartwig) [3][7] | Primary Sulfonamide + Aryl Halide + Pd/Ni | Enables synthesis of sterically hindered and N,N-diaryl sulfonamides. | Requires expensive transition metals, ligands, and strict inert conditions. | 60% – 85% |
| Oxidative Coupling [8][9] | Thiol/Sulfinate + Amine + Oxidant | Green chemistry profile, avoids toxic intermediates, high atom economy. | Can over-oxidize sensitive functional groups; narrower substrate scope. | 50% – 80% |
Synthetic Workflow Diagram
Caption: Synthetic workflows for N-substituted sulfonamides comparing classical, catalytic, and oxidative routes.
References
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. nih.gov. 5
-
Application Notes and Protocols: 2-((p-Aminophenyl)sulphonyl)ethanol in Pharmaceutical Synthesis. benchchem.com. 4
-
1H-Indole-5-sulfonyl chloride. benchchem.com. 10
-
Synthesis, Characterisation and Antifungal Activities of[4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. researchgate.net. 7
-
SUSTAINABLE APPROACHES IN PHARMACEUTICAL DISCOVERY AND DEVELOPMENT OF SULFA DRUGS. theseus.fi.2
-
The recent progress of sulfonamide in medicinal chemistry. scispace.com. 1
-
Heteroaryl sulfonamide synthesis: Scope and limitations. vub.be. 8
-
A 70-compound array synthesis of sulfonamides, together with control... researchgate.net. 9
-
N-butyl-3,4-dimethylbenzenesulfonamide Research Chemical. benchchem.com. 3
-
Some Items of Interest to Process R&D Chemists and Engineers. acs.org. 6
Sources
- 1. scispace.com [scispace.com]
- 2. theseus.fi [theseus.fi]
- 3. N-butyl-3,4-dimethylbenzenesulfonamide Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cris.vub.be [cris.vub.be]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]
Technical Support Center: Troubleshooting 3-Amino-N-methylpropane-1-sulfonamide Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks when attempting to isolate the free base of 3-amino-N-methylpropane-1-sulfonamide (CAS: 860111-98-4).
Typically supplied as a highly crystalline hydrochloride salt (CAS: 859874-14-9), researchers often assume they can generate and extract the free base using standard liquid-liquid extraction techniques. This guide dissects the physicochemical causality behind why these standard methods fail and provides field-proven, self-validating protocols to keep your synthesis workflows moving.
Part 1: Physicochemical Root Cause Analysis
To understand why this molecule resists standard isolation, we must look at its thermodynamic interactions with solvents. The "solubility paradox" of this compound is not that it is insoluble—it is that it is too soluble in water and insoluble in the organic solvents typically used for extraction.
Quantitative Property Matrix
| Property | Value | Mechanistic Implication for Solubility |
| Molecular Weight | 152.21 g/mol | The small molecular radius prevents effective hydrophobic partitioning into organic solvents. |
| Calculated LogP | ~ -1.2 | Highly hydrophilic; thermodynamically favors the aqueous phase over organic solvents. |
| H-Bond Donors | 3 (-NH₂, -NH-) | Forms extensive, tightly bound hydration shells with water, resisting extraction. |
| H-Bond Acceptors | 4 (N, N, O, O) | Further anchors the molecule in aqueous or protic media. |
| Amine pKa | ~ 10.5 | Requires high pH for deprotonation, risking sulfonamide deprotonation (see FAQ 1). |
Part 2: Troubleshooting FAQs
Q1: I neutralized the HCl salt with 1M NaOH and tried to extract with DCM, but my yield is near zero. Where is my product? Answer: Your product is still trapped in the aqueous layer. As an aliphatic amine with a sulfonamide moiety, this molecule has a calculated LogP of approximately -1.2. According to fundamental partition principles, small aliphatic amines heavily favor aqueous phases due to robust hydrogen bonding . Furthermore, there is a chemical trap here: if you raise the pH above 11 to ensure the primary amine (pKa ~10.5) is fully deprotonated, you inadvertently begin deprotonating the secondary sulfonamide (pKa ~10.8). This converts the neutral free base into an anionic salt, plunging it right back into the aqueous phase. The thermodynamic penalty of breaking the water-amine hydrogen bonds is simply not overcome by solvation in non-polar solvents like DCM or EtOAc .
Q2: I evaporated the neutralized aqueous layer to dryness, but the resulting free base is a sticky syrup mixed with salts. Why won't it crystallize? Answer: Low-molecular-weight aliphatic amines are notoriously hygroscopic. They frequently "oil out" rather than crystallize, especially when trace water and inorganic salts (like the NaCl generated during your neutralization) act as plasticizers . The sulfonamide group further depresses the melting point of the free base compared to its highly ordered HCl salt counterpart. To obtain a usable form, you must remove all water azeotropically or bypass aqueous neutralization entirely.
Q3: Can I use the HCl salt directly in my amide coupling or reductive amination without isolating the free base? Answer: Yes, and this is the strongly recommended approach. By adding 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) directly to your reaction mixture in a polar aprotic solvent (like DMF or dry DCM), you generate the free base in situ. This bypasses the isolation issues entirely while maintaining the exact stoichiometry required for your reaction.
Part 3: Validated Experimental Protocols
If isolation of the free base is absolutely mandatory for your downstream application (e.g., sensitive organometallic catalysis where DIPEA salts are not tolerated), use one of the following self-validating protocols.
Protocol A: Non-Aqueous Neutralization (The "Salt Filtration" Method)
Causality: By using a methanolic solution of sodium methoxide, we deprotonate the amine without introducing water. The byproduct, sodium chloride, is highly insoluble in methanol and precipitates out, driving the equilibrium forward and allowing easy removal by filtration.
-
Suspend: Add 1.0 eq of 3-amino-N-methylpropane-1-sulfonamide HCl to anhydrous methanol (10 mL per gram of substrate) under an inert atmosphere (N₂/Ar).
-
Neutralize: Slowly add 1.0 eq of a standardized Sodium Methoxide (NaOMe) solution in methanol dropwise at 0 °C.
-
Precipitate: Stir the suspension at room temperature for 2 hours. A fine white precipitate (NaCl) will form.
-
Filter: Pass the suspension through a pad of Celite to remove the NaCl. Wash the pad with a small volume of cold, dry methanol.
-
Concentrate: Evaporate the filtrate under reduced pressure to yield the free base.
-
Self-Validation Check: Re-dissolve a small aliquot of the resulting residue in dry THF or DCM. If the solution is cloudy, residual inorganic salts are still present. Filter the bulk solution again through a 0.2 µm PTFE syringe filter before final concentration.
Protocol B: SCX (Strong Cation Exchange) Catch-and-Release
Causality: SCX resin contains immobilized sulfonic acid groups that covalently capture the protonated amine from an aqueous or mixed-solvent environment. Washing the resin removes all non-basic impurities and salts. Eluting with a methanolic ammonia solution neutralizes the amine on the column, releasing the uncharged free base into a volatile solvent that is easily evaporated.
-
Condition: Prime an SCX-2 solid-phase extraction cartridge with 3 column volumes (CV) of Methanol, followed by 3 CV of Water.
-
Load: Dissolve the HCl salt in a minimum volume of Water/Methanol (1:1) and load it onto the cartridge. Allow it to drip through via gravity.
-
Wash: Wash the cartridge with 3 CV of Water, then 3 CV of Methanol. This removes all inorganic counterions (Cl⁻) and neutral impurities.
-
Elute: Release the free base by passing 3 CV of 2M Ammonia in Methanol through the cartridge.
-
Isolate: Collect the ammonia/methanol fractions and concentrate under reduced pressure to yield the pure free base.
-
Self-Validation Check: The complete removal of chloride ions can be confirmed by performing a silver nitrate (AgNO₃) test. Add a drop of 0.1M AgNO₃ to a small aqueous aliquot of your product; a lack of white precipitate validates that the catch-and-release successfully separated the amine from its HCl counterion.
Part 4: Decision Matrix & Workflow
Use the following logical workflow to determine the most efficient path for handling the HCl salt based on your specific experimental constraints.
Workflow for handling 3-amino-N-methylpropane-1-sulfonamide HCl salt vs. free base.
References
preventing cyclization side reactions in sulfonamide synthesis
Ticket #: 8492-CYC Subject: Technical Advisory: Preventing Cyclization & Side Reactions in Sulfonamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely reading this because your LC-MS shows a mass of
Sulfonamide formation is deceptively simple:
This guide provides the diagnostic logic and protocols to suppress these pathways.
Diagnostic Matrix: Is Your Substrate at Risk?
Before starting, map your substrate against this risk topology. Cyclization is rarely random; it is dictated by ring size (Baldwin’s rules) and proximity.
Figure 1: Diagnostic flowchart for identifying cyclization risks in sulfonamide precursors.
Issue I: The Amino-Alcohol Trap (O- vs. N-Sulfonylation)
The Problem: When reacting amino alcohols (e.g., ethanolamine derivatives), the hydroxyl group competes with the amine. While the amine is more nucleophilic, the O-sulfonylated product is kinetically accessible. Once formed, the amine can attack the internal O-sulfonate, leading to cyclization (aziridine/oxazolidine) or polymer chains.
Mechanism of Failure:
- (O-sulfonylation)
-
Intramolecular attack:
attacks Cyclization + Sulfonic acid byproduct.
Protocol: pH-Controlled Schotten-Baumann Conditions
To prevent this, we utilize the difference in nucleophilicity between the neutral amine and the alkoxide. By keeping the pH between 8–10, the amine remains nucleophilic (
Step-by-Step Guide:
-
Preparation: Dissolve the amino alcohol (1.0 equiv) in THF (or Acetone).
-
Aqueous Phase: Prepare a saturated aqueous solution of
(do not use NaOH or KOH, as high pH deprotonates the alcohol). -
Biphasic Setup: Mix the organic and aqueous phases 1:1.
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.
-
Monitoring: Monitor pH. If it drops below 8, add solid
. -
Workup: The sulfonamide will usually precipitate or remain in the organic layer. The O-sulfonated byproduct (if any) is hydrolytically unstable in water and will revert to the alcohol.
Technical Note: If the substrate is highly sensitive, use TMS-protection . Pre-treat the amino alcohol with BSA (N,O-bis(trimethylsilyl)acetamide) to transiently protect the alcohol, react with sulfonyl chloride, then perform an acidic workup to deprotect.
Issue II: The "Sultam" & Lactam Trap
The Problem:
Once the sulfonamide bond is formed (
Data: Cyclization Risk Factors
| Parameter | High Risk Scenario | Mitigation Strategy |
| Ring Size | 5-membered > 6-membered > 7-membered | Avoid 1,4- or 1,5- substitution patterns. |
| Base Strength | Use weak inorganic bases ( | |
| Temperature | Maintain | |
| Concentration | High (> 0.5 M) | High dilution (< 0.1 M) favors intermolecular reaction. |
Protocol: The "Buffered Biphasic" Method To prevent the sulfonamide anion from cyclizing, we must avoid fully deprotonating the product.
-
Solvent System: Use
/ Water (1:1). -
Base: Use
or (Solid suspension). These neutralize the HCl generated but are too weak to deprotonate the sulfonamide product ( 10). -
Catalyst: Do not use DMAP (Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium salt that accelerates all nucleophilic attacks, including intramolecular ones.
-
Execution:
-
Suspend amine (1.0 equiv) and
(2.5 equiv) in the biphasic mix. -
Add Sulfonyl Chloride (1.05 equiv) slowly at 0°C.
-
Vigorous stirring is essential (heterogeneous reaction).
-
Issue III: Disulfonylation (The "Double-Dip")
The Problem:
The sulfonamide product (
Mechanism:
The sulfonamide is more acidic than the starting amine. In the presence of bases like Triethylamine (TEA), the sulfonamide is deprotonated to
Troubleshooting Guide:
-
Symptom: Yield is ~50%, and mass spec shows
. -
Fix 1 (Stoichiometry): Strictly limit Sulfonyl Chloride to 0.95 - 1.0 equiv. Never excess.
-
Fix 2 (Order of Addition): "Reverse Addition." Add the Base to the mixture of Amine and Sulfonyl Chloride last and slowly. This ensures the concentration of deprotonated species is always low.
-
Fix 3 (Solvent): Switch from DCM to Pyridine (as solvent). Pyridine forms a complex with the sulfonyl chloride but is not strong enough to deprotonate the resulting sulfonamide to the point of disulfonylation.
Visualizing the Competitive Pathways
Understanding the competition between the desired intermolecular path and the unwanted intramolecular path is critical.
Figure 2: Competitive pathways. The goal is to arrest the reaction at the "Desired Sulfonamide" stage by controlling pH and stoichiometry.
References & Authoritative Sources
-
Chemoselectivity in Amino Alcohols:
-
Title: Chemoselective sulfonylation of amino alcohols.
-
Source: Organic Chemistry Portal / Synlett.
-
URL:[Link]
-
Relevance: Defines the Schotten-Baumann conditions required to prevent O-sulfonylation.
-
-
Sultam Formation & Cyclization:
-
Title: Synthesis of β-Sultams from Pentafluorophenyl Sulfonates (Mechanistic insight into cyclization).
-
Source: Organic Letters (ACS Publications).
-
URL:[Link]
-
Relevance: Illustrates the facility of intramolecular cyclization when leaving groups are present.
-
-
General Sulfonamide Synthesis & Side Reactions:
-
Disulfonimide Formation:
Sources
Technical Support: Boc Deprotection of Amino Sulfonamide Precursors
Part 1: Executive Summary & Core Directive
Removing a Boc group from an amino sulfonamide precursor (
This guide moves beyond generic protocols to address the specific physicochemical behavior of sulfonamide-containing amines.
Part 2: Standard Operating Protocols (SOPs)
Method A: The "Scavenger-Rich" TFA Protocol (Recommended)
Best for: Substrates containing electron-rich aromatic rings (indoles, phenols) or secondary sulfonamides susceptible to alkylation.
The Logic: Trifluoroacetic acid (TFA) cleaves the Boc group, generating a reactive tert-butyl cation.[1][2] Without scavengers, this cation can re-attach to the sulfonamide nitrogen or other nucleophilic sites.
Protocol:
-
Dissolution: Dissolve the Boc-precursor (1.0 equiv) in DCM (0.1 M concentration).
-
Note: If solubility is poor, add MeOH dropwise until clear, or switch to Method B.
-
-
Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v) and Water (2.5% v/v).
-
Why? TIS traps the tert-butyl cation; water aids in the decarboxylation step.
-
-
Acidolysis: Cool to 0°C. Add TFA slowly to reach a final concentration of 20-50% v/v (e.g., 1:1 DCM:TFA).
-
Reaction: Warm to room temperature (RT) and stir for 1–2 hours. Monitor by LC-MS (look for [M-100] mass).
-
Workup (Critical):
-
Do NOT perform a standard basic wash (e.g., 1M NaOH) immediately.
-
Concentrate in vacuo to an oil.
-
Co-evaporate with toluene or DCM (3x) to remove residual TFA.
-
Result: The product is isolated as the stable TFA salt .
-
Method B: The "Salt Crash" HCl Protocol
Best for: Scale-up and avoiding aqueous workup entirely.
The Logic: HCl in dioxane is non-aqueous. The resulting amine-hydrochloride salt is often insoluble in ether/dioxane, allowing it to be filtered off directly, bypassing the amphoteric extraction issues.
Protocol:
-
Dissolution: Dissolve substrate in minimal 1,4-dioxane or MeOH .
-
Acidolysis: Add 4M HCl in dioxane (5–10 equiv).
-
Reaction: Stir at RT for 1–3 hours.
-
Isolation:
-
Dilute the mixture with excess diethyl ether or MTBE .
-
The product should precipitate as a white/off-white solid.
-
Filter, wash with ether, and dry under vacuum.
-
Part 3: The "Amphoteric Trap" (Workup Strategy)
The most common failure mode is product loss during extraction .
-
The Amine (
): Protonated at pH < 9. -
The Sulfonamide (
): Deprotonated at pH > 10.
If you wash with strong base (pH 12+), you deprotonate the sulfonamide, making the molecule a water-soluble anion (
Target pH: You must adjust the aqueous layer to pH 7–8 (Isoelectric point vicinity) to extract the neutral zwitterion into organic solvent (EtOAc or DCM/iPrOH 3:1).
Part 4: Troubleshooting & FAQs
Q1: My yield is near zero after aqueous workup. Where is my product?
Diagnosis: You likely washed with 1M NaOH or Na2CO3, pushing the pH > 11. Fix: Check your aqueous waste stream. Acidify it carefully to pH 7 using 1M HCl, then re-extract with EtOAc or DCM:Isopropanol (3:1) . The sulfonamide makes the molecule soluble in water at high pH.
Q2: I see a +56 mass impurity (+t-Bu) on LC-MS.
Diagnosis: tert-Butyl alkylation.[3] The tert-butyl cation attacked the sulfonamide nitrogen or an aromatic ring. Fix:
-
Increase scavenger load: Use 5% Thioanisole + 2.5% TIS .
-
Switch to HCl/Dioxane (Method B). The chloride ion is a better nucleophile than trifluoroacetate and can help quench the cation, though scavengers are still safer.
Q3: The starting material is not dissolving in DCM/TFA.
Diagnosis: Sulfonamides can be polar and crystalline. Fix:
-
Use neat TFA (no DCM).
-
Or, use 4M HCl in Methanol . Methanol solubilizes polar sulfonamides well. Caution: Ensure no methyl esters are present in your molecule, as transesterification can occur.
Q4: The product is oiling out instead of precipitating in Method B.
Diagnosis: Trace solvent or lipophilic linker preventing crystallization. Fix: Triturate the oil with hexanes or pentane under sonication. If that fails, dissolve in minimal MeOH and drop into rapid stirring Et2O.
Part 5: Data & Visualization
Comparison of Acidolytic Methods
| Feature | Method A: TFA / Scavengers | Method B: HCl / Dioxane |
| Primary Mechanism | Acid-catalyzed cleavage | |
| Cation Scavenging | High (with TIS/Thioanisole) | Moderate (Cl- acts as weak trap) |
| Product Form | TFA Salt (often hygroscopic oil) | HCl Salt (often crystalline solid) |
| Solubility Risk | Good (TFA is a strong solvent) | Moderate (SM may precipitate) |
| Workup Risk | High (Requires neutralization) | Low (Filtration preferred) |
Visualizing the Workup Logic (The Amphoteric Trap)
Caption: Decision tree for isolating amphoteric amino sulfonamides. The "Target Zone" (pH 7-8) is critical for liquid-liquid extraction.
References
-
Han, G., et al. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. Link
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. Link
-
Willis, M. C., et al. (2020).[4] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. Organic Letters. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Boc Chemistry).
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Theses. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]
- 4. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Sulfonamide Nitrogen in Substitution Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation or arylation of sulfonamides. The fundamental challenge stems from the inherent electronic properties of the sulfonamide functional group.
The Causality of Low Reactivity: The strong electron-withdrawing nature of the sulfonyl group (
Below is our comprehensive diagnostic guide and step-by-step methodologies to overcome these barriers.
Diagnostic Workflow for Sulfonamide Substitution
Before proceeding with an experiment, use the following logic tree to determine the optimal activation strategy based on your electrophile.
Troubleshooting logic tree for sulfonamide substitution based on electrophile type.
Troubleshooting Aliphatic Substitution (Alkylation)
Issue: No product formation when reacting a sulfonamide with an alkyl halide.
Causality & Solution: Because the pKa of a typical primary sulfonamide is ~9.5 to 11[2], the neutral nitrogen is not nucleophilic enough to displace a halide. The sulfonamide must be converted to its conjugate base (sulfonamide anion). This requires strong bases and polar aprotic solvents (like DMF or DMSO) that can solvate the counter-cation (e.g.,
Table 1: Quantitative pKa Data and Reagent Selection for Sulfonamide Alkylation
| Sulfonamide Class | Typical pKa (Water) | Relative Nucleophilicity | Recommended Base | Recommended Solvent |
| Aliphatic Sulfonamides | ~10.5 | Moderate | DMF or MeCN | |
| Aryl Sulfonamides (e.g., TsNH₂) | ~9.5 - 10.1 | Low | DMF or DMSO | |
| 2-Nitrobenzenesulfonamides | ~5.7 | Very Low | DMF or THF | |
| Fluoroalkanesulfonamides | ~3.0 - 7.0[1] | Extremely Low | Triethylamine or DIPEA | DCM or THF |
Protocol 1: Step-by-Step Fukuyama-Mitsunobu N-Alkylation
When using alcohols instead of halides, the Fukuyama-Mitsunobu reaction is the gold standard. It activates the alcohol via a phosphonium intermediate, allowing even weakly nucleophilic sulfonamides to attack[3].
Self-Validating Methodology:
-
Preparation: In an oven-dried flask under Argon, dissolve the sulfonamide (1.0 eq), the alcohol electrophile (1.2 eq), and triphenylphosphine (
, 1.5 eq) in anhydrous THF to achieve a 0.1 M concentration.-
Validation Check: The solution must be completely clear. Rigorous exclusion of moisture is critical to prevent the premature hydrolysis of the azo reagent.
-
-
Activation: Cool the reaction mixture to
using an ice bath. -
Reagent Addition: Add Diethyl azodicarboxylate (DEAD) or DIAD (1.5 eq) dropwise over 15 minutes.
-
Validation Check: Observe a distinct color change (typically from colorless to pale yellow/orange). This visual cue confirms the formation of the reactive betaine intermediate.
-
-
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2-12 hours.
-
Validation Check: Monitor via LC-MS or TLC. The disappearance of the sulfonamide starting material indicates successful C-N bond formation.
-
-
Workup: Quench with saturated aqueous
, extract with Ethyl Acetate, dry over , and purify via flash column chromatography.
Troubleshooting Aromatic Substitution (N-Arylation)
Issue: Direct fails with aryl halides.
Causality & Solution: Sulfonamides cannot undergo direct nucleophilic aromatic substitution unless the aryl ring is highly electron-deficient (e.g., possessing multiple nitro groups). To force C-N bond formation with standard aryl halides, transition metal catalysis is mandatory. The Buchwald-Hartwig amination (using Palladium) or Ullmann coupling (using Copper) bypasses direct nucleophilic attack by utilizing an oxidative addition and reductive elimination pathway[4][5].
Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation of sulfonamides.
Protocol 2: Step-by-Step Palladium-Catalyzed Buchwald-Hartwig N-Arylation
Self-Validating Methodology:
-
Catalyst Assembly: In an oven-dried Schlenk tube, combine the primary sulfonamide (1.2 eq), aryl halide (1.0 eq),
(2-5 mol%), a bulky biaryl phosphine ligand like Xantphos or BrettPhos (4-10 mol%), and (1.5 eq). -
Deoxygenation: Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Validation Check: Oxygen must be rigorously excluded; failure to do so will irreversibly oxidize the Pd(0) active species and the phosphine ligand, stalling the catalytic cycle.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or Toluene to achieve a 0.2 M concentration.
-
Heating: Seal the tube and heat the reaction mixture to
for 12-24 hours.-
Validation Check: The suspension will typically transition from a dark purple/red (from the dba complex) to a brownish-yellow suspension as the active Pd(0)-ligand complex forms and the cycle initiates.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove inorganic salts and precipitated Pd black. Concentrate the filtrate for chromatography.
Frequently Asked Questions (FAQs)
Q: Why am I seeing O-alkylation instead of N-alkylation in my LC-MS/NMR? A: Sulfonamide anions are ambient nucleophiles. While N-alkylation is thermodynamically favored, O-alkylation can occur under kinetic control. This usually happens when using "hard" electrophiles (like methyl triflate) or in non-polar solvents where the metal cation coordinates tightly to the nitrogen. Solution: Switch to a "softer" electrophile (e.g., an alkyl iodide) or use a highly polar aprotic solvent like DMF or DMSO to favor N-alkylation.
Q: How do I prevent the over-alkylation of a primary sulfonamide? A: Primary sulfonamides can undergo double alkylation because the mono-alkylated product remains acidic and can be deprotonated again by excess base. Solution: Strictly limit your reagents to 1.0 equivalent of base and electrophile. Alternatively, use a bulky protecting group strategy (e.g., SES-Cl or Nosyl-Cl) to synthesize a secondary sulfonamide, perform your targeted alkylation, and then selectively deprotect the auxiliary group.
Q: The Mitsunobu reaction failed with my secondary alcohol. What went wrong?
A: Steric hindrance severely impacts the formation of the bulky phosphonium intermediate in the Mitsunobu reaction. If you are using a secondary alcohol, standard
References
1.[4] A comparative review of the synthesis routes for substituted N-phenylsulfamides. Benchchem. URL: 2.[5] Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC / NIH. URL: 3.[1] Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Scilit. URL: 4.[3] Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. URL: 5.[2] The pK a values of the sulfonamides investigated. ResearchGate. URL: 6.[6] The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation. ResearchGate. URL:
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
handling hygroscopic nature of 3-amino-N-methylpropane-1-sulfonamide HCl
Introduction: Understanding the Challenges of a Hygroscopic Compound
Welcome to the technical support guide for 3-amino-N-methylpropane-1-sulfonamide HCl. This document is designed for researchers, chemists, and drug development professionals to ensure the accurate and effective use of this valuable research compound.
As a hydrochloride salt of a primary amine, 3-amino-N-methylpropane-1-sulfonamide HCl is inherently hygroscopic . This means it readily absorbs moisture from the atmosphere.[1][2] While this property is common among amine hydrochloride salts, it presents specific challenges that can impact experimental outcomes if not properly managed.[3][4] Absorbed water can lead to:
-
Inaccurate Weighing: The measured mass will include water, leading to under-dosing of the active compound and non-reproducible concentrations.[5][6][7]
-
Physical State Changes: The compound may change from a free-flowing powder to clumps or a solid cake, making handling difficult.[1]
-
Potential for Chemical Degradation: The presence of water can facilitate hydrolysis, particularly given that sulfonamides can be susceptible to degradation under certain pH conditions.[8][9][10][11]
This guide provides field-proven, in-depth technical advice through FAQs, troubleshooting scenarios, and validated protocols to help you maintain the integrity of your compound and the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean and why is this compound affected?
A: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment. 3-amino-N-methylpropane-1-sulfonamide HCl is a salt composed of a protonated amine cation and a chloride anion. The chloride ions, in particular, can form hydrogen bonds with atmospheric water, drawing moisture into the solid material.[2][12] This is a common characteristic of many water-soluble salts, especially hydrochloride salts.[4][13]
Q2: My new vial of the compound looks clumpy, not like a fine powder. Is it still usable?
A: Clumping is a primary indicator of moisture absorption.[1] The compound is likely still chemically viable, especially if it's a new vial, but the absorbed water will significantly affect its true concentration by weight. You cannot accurately prepare a stock solution based on the mass of the clumped material without first quantifying the water content. For non-critical applications, you may proceed with caution, but for quantitative assays, addressing the water content is essential.
Q3: How should I store a newly received vial?
A: Upon receipt, the unopened vial should be stored in a cool, dry place. For long-term storage, it is best practice to place the entire sealed vial inside a desiccator containing a desiccant like silica gel or Drierite®.[14] This provides a secondary barrier against moisture ingress. Do not store in a freezer unless specified, as this can cause condensation to form on the container when it is removed and brought to room temperature.[15]
Q4: Can I open the vial and weigh the compound on an open lab bench?
A: This is strongly discouraged, especially in environments with uncontrolled humidity.[1][6] Exposing the compound to ambient air will cause it to rapidly absorb moisture, leading to a continuously increasing reading on the analytical balance.[5] For accurate weighing, the use of a controlled atmosphere, such as a nitrogen-filled glove box or glove bag, is highly recommended.[16] If this is not possible, use the "weighing by difference" method with a sealed container as quickly as possible (see SOP 2).
Section 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems that may arise from the improper handling of 3-amino-N-methylpropane-1-sulfonamide HCl.
Guide 1: Inconsistent Weighing and Dosing
-
Symptom: You notice the mass on your analytical balance will not stabilize; it continuously drifts upwards. Your final stock solution concentration seems lower than intended, or you see variability in assay results between different batches of stock solution.
-
Root Cause Analysis: The upward drift in mass is the classic signature of a hygroscopic compound absorbing atmospheric moisture in real-time.[5] Each second the compound is exposed to air, its weight increases, meaning you are weighing both the compound and an unknown amount of water. This leads to a systematic error where the actual amount of active compound is less than the measured weight.
-
Solution Pathway:
-
Immediate Action: Do not use the direct weighing method on an open bench.[6] Switch to weighing by difference using a container with a secure lid, such as a small vial or weighing bottle.[5][17]
-
Best Practice Protocol: For highest accuracy, perform all weighing operations inside a controlled, low-humidity environment like a glove box or a nitrogen-purged glove bag.[16] This minimizes moisture exposure to negligible levels.
-
Validation: If you suspect a previously prepared stock solution is inaccurate, its concentration can be verified using an analytical technique like HPLC with a reference standard or, if the compound has a suitable chromophore, UV-Vis spectroscopy.
-
Guide 2: Suspected Chemical Degradation
-
Symptom: Over time, you observe a loss of potency in your experiments, or you detect unexpected peaks during analytical analysis (e.g., HPLC, LC-MS) of your stock solutions.
-
Root Cause Analysis: While many sulfonamides are hydrolytically stable at neutral pH, their stability can be pH-dependent, with increased susceptibility to degradation under acidic conditions.[8][9][11] Water absorbed by the solid compound creates an acidic microenvironment (due to the HCl salt) that can, over long-term storage or upon heating, slowly hydrolyze the sulfonamide bond.
-
Solution Pathway:
-
Prevention: The most effective strategy is prevention. Strictly adhere to anhydrous storage and handling protocols to minimize the compound's exposure to water.[18][19]
-
Stock Solution Stability: Prepare stock solutions in high-purity anhydrous solvents. If using aqueous buffers, prepare solutions fresh for each experiment and avoid long-term storage unless stability data is available. Store aqueous stocks at low temperatures (2-8°C or -20°C) to slow degradation kinetics, but always check for solubility at these temperatures.
-
Purity Assessment: If degradation is suspected, confirm the purity of your solid material or stock solution using a high-resolution analytical method like LC-MS to identify potential degradants. Compare the results to a freshly opened vial of the compound.
-
Table 1: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Solution |
| Balance reading continuously increases | Compound is absorbing atmospheric moisture. | Weigh inside a glove box or use the "weighing by difference" method with a sealed container.[5][16] |
| Powder is caked or clumped | Significant moisture absorption has occurred. | Do not use for quantitative work without determining the water content (e.g., via Karl Fischer titration).[20][21] |
| Inconsistent assay results | Inaccurate initial weighing; variable stock concentrations. | Implement rigorous anhydrous weighing protocols (See SOP 2). Equilibrate compound to room temp before opening. |
| Loss of compound activity over time | Potential hydrolytic degradation. | Store solid compound in a desiccator. Prepare aqueous stock solutions fresh and store appropriately.[8][14] |
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Storage and Handling of a New Vial
This protocol ensures the long-term integrity of the compound from the moment of receipt.
Workflow Diagram: New Vial Handling
Caption: Step-by-step process for the weighing by difference method.
Steps:
-
Prepare Vial: Choose a clean, dry glass vial with a screw cap or stopper.
-
Initial Weighing (M1): Transfer an approximate amount of 3-amino-N-methylpropane-1-sulfonamide HCl (slightly more than needed) into the vial and seal it. Place the sealed vial on the tared analytical balance and record the stable mass (M1).
-
Transfer: Take the vial off the balance. Over your destination flask (e.g., a volumetric flask), quickly remove the cap and carefully tap out a portion of the solid.
-
Reseal: Immediately reseal the weighing vial. This is the most critical step to minimize moisture uptake.
-
Final Weighing (M2): Place the sealed vial back on the same tared balance and record the new stable mass (M2).
-
Calculate: The exact mass of the compound transferred is the difference between the two measurements (Mass Transferred = M1 - M2).
Section 4: Quantitative Analysis of Water Content
For applications demanding the highest level of accuracy, the most reliable way to handle a hygroscopic compound is to quantify its water content and correct the weighed mass accordingly. The gold-standard method for this is Karl Fischer Titration. [20][22]
Karl Fischer Titration (KFT)
-
Principle: KFT is a highly specific and precise method that determines the amount of water in a sample. It can be performed using either volumetric or coulometric titration. [21][22]The coulometric method is particularly well-suited for determining very low water content (ppm to 1%). [21]* Procedure Overview (Coulometric):
-
The KFT instrument's titration cell is filled with a special reagent and electronically conditioned to be anhydrous. 2. A small, accurately weighed amount of the solid compound is introduced directly into the sealed cell. [20] 3. The instrument generates iodine electrochemically, which reacts stoichiometrically with the water from the sample. [23] 4. By measuring the total electrical charge (coulombs) needed to generate the iodine, the instrument calculates the absolute mass of water. [21] 5. The water content is then expressed as a percentage of the total sample mass.
-
-
Using the Result:
-
Once you have the water content percentage (e.g., 2.5%), you can calculate a correction factor for your weighing.
-
Corrected Mass = Weighed Mass × (1 - [% Water / 100])
-
Example: If you weigh 10.0 mg of powder with 2.5% water content, the actual mass of the active compound is 10.0 mg × (1 - 0.025) = 9.75 mg. Use this corrected mass for all concentration calculations.
-
Table 2: Recommended Handling Environments
| Application | Required Precision | Recommended Environment | Weighing Method |
| Exploratory Screening | Low | Open Bench (low humidity) | Weighing by Difference (Fast) |
| Dose-Response Curves | High | Glove Box or Glove Bag | Direct Weighing (in controlled atm) |
| In Vivo Pharmacology | Critical | Glove Box | Direct Weighing (in controlled atm) |
| Reference Standard Prep | Critical | Glove Box | Direct Weighing + KFT Correction |
References
- Vertex AI Search.
- TutorChase. How do you handle hygroscopic solutes in the lab?.
- GenFollower.
- Vertex AI Search.
- Pharmaguideline.
- Royal Society of Chemistry.
- NCBI - NIH. Determination of Water Content using the Karl Fischer Coulometric Method. (2025).
- Sigma-Aldrich. 3-AMINO-N-METHYLPROPANAMIDE HCL | 51739-61-8.
- Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
- WuXi AppTec.
- BulkInside.
- Sourceability. A Practical Guide to MSL: Handling and Storing Sensitive Components. (2025).
- Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture)
- PubMed. Hydrolysis of sulphonamides in aqueous solutions. (2012).
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- Textile Testing Equipment.
- ResearchGate.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Chemistry Stack Exchange.
- HepatoChem. How do you handle hygroscopic salts?. (2016).
- BLD Pharm. 859874-14-9|3-Amino-N-methylpropane-1-sulfonamide hydrochloride.
- Technische Universität München.
- Fisher Scientific.
- University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014).
-
University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). [Link]
- RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
- PMC - NCBI. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024).
- PubChem - NIH. 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide.
- Quimivita.
- Sigma-Aldrich. 3-Amino-3-imino-N-methylpropanamide hydrochloride.
- PubChem.
- PubChem - NIH. Hydroxyamine hydrochloride.
- ResearchGate. Properties of Amines and their Hydrochloride Salt.
- Wikipedia. Ammonium chloride.
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- 11. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 12. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Comparative Potency and Binding Thermodynamics: Primary vs. N-Methyl Sulfonamide Fragments
Executive Summary: The "Methyl Penalty" vs. "Methyl Magic"
In fragment-based drug discovery (FBDD) and lead optimization, the sulfonamide functional group is a privileged pharmacophore. The decision to utilize a primary sulfonamide (
While primary sulfonamides are the gold standard for targeting zinc-dependent metalloenzymes due to their potent metal-coordinating capabilities, they often suffer from high desolvation penalties and poor kinetic solubility. Conversely, N-methylation—a classic medicinal chemistry tactic—can dramatically alter the thermodynamic binding profile. Depending on the target architecture, N-methylation either triggers a catastrophic loss of affinity (the "methyl penalty") via steric clashing and loss of hydrogen bonding, or it rescues a structurally sound fragment by improving its physicochemical properties and membrane permeability.
This guide provides an objective, data-driven comparison of these two fragments, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols for thermodynamic profiling.
Mechanistic Divergence: Causality in Binding
Metalloenzyme Targets (The Carbonic Anhydrase Paradigm)
Human Carbonic Anhydrases (hCAs) serve as the ultimate model for primary sulfonamide binding. To inhibit hCA II or the tumor-associated hCA IX, the primary sulfonamide must undergo a binding-linked deprotonation. The resulting anion (
The N-Methyl Penalty: When the primary nitrogen is methylated, affinity drops by 100- to 1,000-fold[2]. This catastrophic loss of potency is driven by three causal factors:
-
Steric Clash: The methyl group creates severe steric hindrance within the highly restricted, funnel-like active site of hCA.
-
Loss of H-Bonding: The primary sulfonamide donates a critical hydrogen bond to the hydroxyl group of Thr199[2]. N-methylation eliminates this donor capacity.
-
pKa Shift: The methyl group alters the pKa of the remaining proton, making the energetically required deprotonation step highly unfavorable in physiological buffers.
Non-Metalloenzyme Targets (Kinases, Isomerases, and Viral Targets)
In targets where the sulfonamide acts merely as a structural linker or a surface-exposed hydrogen bond acceptor (e.g., FKBP12 isomerase, NKCC1 transporters, or HSV helicase-primase), the rules invert.
Primary sulfonamides carry a massive desolvation penalty ; stripping water molecules away from the highly polar
Causality tree detailing the divergent pharmacological effects of sulfonamide N-methylation.
Quantitative Data Comparison
The following table synthesizes experimental binding affinities (
| Target Class | Protein Target | Primary Sulfonamide Potency | N-Methyl Sulfonamide Potency | Primary Causality / Observation | Reference |
| Metalloenzyme | hCA II (Cytosolic) | Ideal | [1],[2] | ||
| Metalloenzyme | hCA IX (Tumor) | N-methyl induces severe steric clash. | [1] | ||
| Isomerase | FKBP12 | N-methyl lowers desolvation but causes ligand twist/clash. | [3] | ||
| Transporter | NKCC1 | Marked decrease in activity | Primary sulfonamide enhances kinetic solubility in this specific series. | [5] |
Self-Validating Experimental Protocols
To accurately compare the thermodynamic profiles of these fragments, researchers must employ an orthogonal, self-validating workflow. Relying solely on enzymatic assays can mask binding-linked protonation events. We mandate a two-step protocol: Fluorescent Thermal Shift Assay (FTSA) for high-throughput screening, validated by Isothermal Titration Calorimetry (ITC) for precise enthalpic/entropic deconvolution.
Orthogonal thermodynamic workflow for profiling sulfonamide fragment binding.
Protocol A: Fluorescent Thermal Shift Assay (FTSA)
Purpose: Rapidly determine the observed
-
Protein Preparation: Dilute recombinant hCA II (or target protein) to a final concentration of
in a universal buffer system (e.g., 50 mM HEPES, 50 mM MES, 50 mM sodium acetate, 100 mM NaCl) to allow pH titration from 5.0 to 8.5. -
Dye Addition: Add ANS (1-anilino-8-naphthalene sulfonate) to a final concentration of
. Causality: ANS binds hydrophobic patches exposed during unfolding, increasing fluorescence. -
Ligand Titration: Dispense the primary and N-methyl sulfonamide fragments into a 96-well PCR plate at concentrations ranging from
to (keep DMSO < 2% v/v). -
Thermal Melt: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine. Monitor fluorescence (Ex: 365 nm / Em: 460 nm).
-
Data Analysis: Calculate the melting temperature (
) from the inflection point of the melt curve. Use the shift ( ) to calculate the observed using the standard thermodynamic equations linking ligand concentration to protein stabilization[1].
Protocol B: Isothermal Titration Calorimetry (ITC)
Purpose: Deconvolute the binding free energy (
-
Buffer Matching (Critical Step): Dialyze the target protein exhaustively (3x 1L changes over 24 hours) against the assay buffer (e.g., 50 mM sodium phosphate, pH 7.4, 150 mM NaCl). Causality: Even a 0.1 pH unit mismatch between the syringe and cell will generate massive heats of dilution, masking the fragment binding heat.
-
Sample Loading: Load
of the dialyzed protein into the calorimetric cell. Prepare the ligand (primary or N-methyl sulfonamide) at in the exact same dialysate and load into the injection syringe. -
Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2.0 µL, spaced 120 seconds apart. Stir speed: 750 rpm.
-
Integration & Fitting: Integrate the heat peaks and subtract the background heat of dilution (determined by titrating ligand into buffer). Fit the data to a one-site binding model to extract the stoichiometry (
), , and . -
Interpretation: The primary sulfonamide will typically show a strong enthalpic driving force (due to
coordination and H-bonding), offset by a negative entropic penalty (desolvation). The N-methyl variant will show a flattened isotherm if steric clashes prevent binding, or a shifted enthalpic signature if desolvation is the primary differentiator.
References
1.[4] Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections. PMC. Available at:[Link] 2.[3] Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. Available at:[Link] 3.[5] Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. PMC. Available at:[Link] 4.[1] Inhibitor binding to metal-substituted metalloenzyme: Sulfonamide affinity for carbonic anhydrase IX. ResearchGate. Available at:[Link] 5.[2] Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. ACS Publications. Available at:[Link]
Sources
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- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Validation of Sulfonamide Building Block Purity for Combinatorial Library Synthesis
The Critical Role of Building Block Purity in Library Design
Sulfonamides represent a privileged class of pharmacophores in medicinal chemistry, frequently utilized in the design of carbonic anhydrase inhibitors, protease inhibitors, and antimicrobial agents[1]. In the realm of combinatorial chemistry and high-throughput experimentation (HTE), sulfonamide building blocks (e.g., alkynyl sulfonamides, azido sulfonamides, or sulfonyl chlorides) are systematically assembled to generate vast libraries of structurally diverse compounds[1][2].
However, the success of library synthesis hinges entirely on the quality of the input materials. Utilizing building blocks with compromised purity leads to a phenomenon known as "error amplification." In parallel synthesis, impurities can consume valuable reagents, poison transition-metal catalysts, or generate false positives during subsequent biological screening[3]. Consequently, rigorous purity validation of building blocks prior to library assembly is not just a best practice—it is an absolute necessity[3].
The Pitfalls of Relative Purity: HPLC-UV and LC-MS
Historically, combinatorial chemists have relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (LC-MS) to assess building block purity[3][4]. While these techniques are excellent for confirming molecular identity and assessing relative purity, they possess inherent mechanistic blind spots that can severely mislead drug discovery efforts[3][5].
Causality of Analytical Blind Spots:
-
Varying Extinction Coefficients (HPLC-UV): In UV-based detection, the integrated peak area is dictated by the chromophore's molar absorptivity. Impurities lacking a UV chromophore—such as inorganic salts, residual aliphatic solvents, trifluoroacetic acid (TFA), or polymer resin washout—remain completely "invisible" to the detector[3]. A building block may show 99% relative purity by UV, yet contain a significant weight percentage of invisible impurities[3].
-
Ionization Suppression (LC-MS): In mass spectrometry, co-eluting impurities can suppress the ionization of the target analyte[5]. Furthermore, compounds that do not readily ionize under standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) conditions will be omitted from the purity calculation, artificially inflating the perceived purity of the sample[5].
The Case for Absolute Purity: Quantitative NMR (qNMR)
To establish a self-validating quality control system, researchers must pivot from relative purity to absolute quantitative purity. Quantitative Nuclear Magnetic Resonance (qNMR) has firmly established itself as the gold standard for this purpose[6][7].
Mechanistic Advantage: Unlike chromatographic detectors, the NMR signal intensity is directly and intrinsically proportional to the number of nuclei generating the specific resonance signal[5][7]. This fundamental physical property allows qNMR to act as a primary ratio method. By utilizing an internal standard (IS) of known purity, qNMR enables absolute quantification without ever requiring a reference standard of the identical chemical structure[6][7].
Quantitative Comparison of Analytical Modalities
The following table summarizes the performance metrics of the three primary analytical modalities used in building block validation.
| Parameter | HPLC-UV | LC-MS | 1H qNMR |
| Purity Metric | Relative (%) | Relative (%) | Absolute (% w/w) |
| Detection Mechanism | Chromophore absorbance | Mass-to-charge ionization | Nuclear spin resonance |
| Reference Standard | Identical compound required | Identical compound required | Universal internal standard |
| Detection of "Invisible" Impurities | Poor (misses salts/solvents)[3] | Poor (misses non-ionizable)[5] | Excellent (detects all protons)[5] |
| Throughput | High (Minutes per sample) | High (Minutes per sample) | Medium (10-30 mins per sample) |
| Sample Recovery | Destructive | Destructive | Non-destructive |
Workflow for Building Block Validation
To prevent error amplification, a tiered approach should be employed. Rapid LC-MS screens are used for initial identity confirmation, followed by rigorous qNMR for absolute purity validation before the building block is committed to library synthesis.
Workflow for absolute purity validation of sulfonamide building blocks prior to library synthesis.
Experimental Protocol: Self-Validating qNMR Purity Assessment
To ensure absolute confidence before combinatorial library synthesis, the following step-by-step protocol details the absolute quantitation of a sulfonamide building block (e.g., 4-ethynylbenzenesulfonamide) using an internal standard[1][8].
Rationale for Internal Standard Choice: Maleic acid is frequently chosen as an internal standard for qNMR because it produces a distinct, sharp singlet (around δ 6.26 ppm in DMSO-d6) that rarely overlaps with the aromatic or aliphatic signals typical of sulfonamide building blocks[8].
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the sulfonamide building block (analyte) and 5.0 mg of the internal standard (high-purity Maleic Acid, NIST traceable) using a calibrated microbalance (precision ±0.01 mg).
-
Causality: Because qNMR is a primary ratio method, the accurate determination of mass is the most critical source of potential error in the absolute purity calculation[5].
-
-
Solvent Dissolution:
-
NMR Acquisition Parameters:
-
Transfer the homogeneous solution to a standard 5 mm NMR tube.
-
Acquire the 1H NMR spectrum using a high-resolution spectrometer (400 MHz or higher)[7].
-
Critical Parameter (Relaxation Delay - D1): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 = 30-60 seconds).
-
Causality: Insufficient relaxation delay leads to incomplete magnetization recovery between scans, which artificially skews the integration values and lowers the calculated purity[8].
-
Number of Scans (NS): Acquire 16 to 64 scans to ensure a high Signal-to-Noise Ratio (SNR > 250:1).
-
-
Data Processing and Integration:
-
Apply rigorous phase and baseline correction to the acquired spectrum[5].
-
Integrate a distinct analyte peak (e.g., the isolated aromatic protons of the sulfonamide) and the internal standard peak (maleic acid singlet).
-
Causality: Extend the integration window to 64 times the full width at half height (FWHH) to capture 99% of the signal intensity, including the base of the Lorentzian peak shape[5].
-
-
Absolute Purity Calculation:
Conclusion
While high-throughput techniques like LC-MS and HPLC-UV are indispensable for rapid reaction monitoring and relative purity checks, they are fundamentally insufficient for validating the absolute purity of building blocks intended for combinatorial synthesis[3]. By integrating qNMR into the quality control pipeline, researchers can definitively quantify "invisible" impurities, ensuring that the structural diversity and biological data generated from library synthesis are not compromised by amplified synthetic artifacts[2][6].
References
-
[3] Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries | Source: PubMed (nih.gov) | 3
-
[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source: ACS Publications (acs.org) | 6
-
[4] qNMR for Purity Determination in Pharmaceuticals | Source: RSSL (rssl.com) | 4
-
[1] Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery | Source: ChemRxiv (chemrxiv.org) | 1
-
[7] Quantitative NMR Methods in Pharmaceuticals: Purity Assurance | Source: Patsnap Eureka (patsnap.com) | 7
-
[5] A Guide to Quantitative NMR (qNMR) | Source: Emery Pharma (emerypharma.com) | 5
-
[8] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works | Source: ResolveMass Laboratories Inc. (resolvemass.ca) | 8
-
[2] Combinatorial chemistry | Medicinal Chemistry Class Notes | Source: Fiveable (fiveable.me) |2
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- 3. Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. resolvemass.ca [resolvemass.ca]
A Comprehensive Guide to Identifying the N-Methyl Sulfonamide Group using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular analysis, the sulfonamide functional group is a cornerstone, integral to the structure of numerous therapeutic agents. The N-methyl sulfonamide moiety, a common variation, presents a unique spectroscopic signature that is crucial for its identification and characterization. This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) peaks of the N-methyl sulfonamide group, offering a comparative framework against other common functional groups and a detailed experimental protocol for accurate spectral acquisition.
The Spectroscopic Signature of N-Methyl Sulfonamides
The vibrational modes of the N-methyl sulfonamide group (R-SO₂-NH-CH₃) give rise to a series of characteristic absorption bands in the mid-infrared region. Understanding the origin and typical wavenumber ranges of these peaks is fundamental to their unambiguous identification.
The key to differentiating the N-methyl sulfonamide lies in the collective evidence from multiple vibrational modes, rather than relying on a single peak. The presence of the strong S=O stretching bands, coupled with the characteristic absorptions related to the N-H and S-N bonds, and the C-H vibrations of the methyl group, provides a compelling spectroscopic fingerprint.
Key Vibrational Modes and Their Wavenumber Ranges
The primary vibrations of interest for the N-methyl sulfonamide group are:
-
Asymmetric and Symmetric S=O Stretching (νₐₛ(SO₂) and νₛ(SO₂)) : These are typically the most intense and readily identifiable peaks. The asymmetric stretch appears at a higher frequency than the symmetric stretch. The exact position of these bands can be influenced by the electronic nature of the substituent (R) attached to the sulfur atom. For instance, electron-withdrawing groups can increase the bond order and shift the peaks to higher wavenumbers.[1][2]
-
N-H Stretching (ν(N-H)) : As a secondary amine derivative, the N-methyl sulfonamide group exhibits a single, relatively sharp N-H stretching band. This is a key differentiating feature from primary sulfonamides, which show two N-H stretching bands (asymmetric and symmetric).[3] The presence of hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.
-
S-N Stretching (ν(S-N)) : This vibration is of moderate intensity and its position can be influenced by the conformation of the molecule.
-
C-H Stretching and Bending of the N-Methyl Group : The methyl group attached to the nitrogen atom gives rise to characteristic C-H stretching and bending vibrations. The symmetric and asymmetric stretching vibrations appear in the typical alkane region, while the bending (scissoring and rocking) vibrations can provide additional confirmatory evidence.
Comparative Analysis: Differentiating N-Methyl Sulfonamides from Other Functional Groups
In the complex molecular architectures often encountered in drug development, the potential for spectral overlap with other functional groups is a significant challenge. A thorough understanding of the characteristic peaks of these interfering groups is essential for accurate interpretation.
| Functional Group | Key Overlapping/Confusing Peaks and Wavenumber (cm⁻¹) | Differentiating Features |
| N-Methyl Sulfonamide | ~1350-1320 (S=O asym), ~1170-1150 (S=O sym), ~3300-3200 (N-H stretch) | Presence of both strong S=O bands and a single N-H stretch. |
| Secondary Amide (R-CO-NH-R') | ~1680-1630 (C=O stretch, Amide I), ~1570-1515 (N-H bend, Amide II), ~3370-3170 (N-H stretch) | The strong C=O stretch (Amide I) is at a much higher wavenumber than the S=O stretches. The Amide II band is also a characteristic feature not present in sulfonamides.[4] |
| Ester (R-CO-O-R') | ~1750-1735 (C=O stretch), ~1300-1000 (C-O stretch) | The C=O stretch is at a significantly higher frequency. The absence of an N-H stretching band is a key differentiator.[5][6] |
| Carboxylic Acid (R-COOH) | ~1725-1700 (C=O stretch), Very broad O-H stretch (~3300-2500) | The extremely broad O-H stretch is characteristic of the hydrogen-bonded dimer of a carboxylic acid and is distinct from the sharper N-H stretch of the N-methyl sulfonamide. The C=O stretch is at a higher wavenumber. |
| Sulfone (R-SO₂-R') | ~1350-1300 (S=O asym), ~1160-1120 (S=O sym) | The S=O stretching frequencies are in a similar range. However, sulfones lack the N-H stretching band, which is a definitive differentiator. |
| Sulfoxide (R-S=O-R') | ~1070-1030 (S=O stretch) | The S=O stretching band in sulfoxides is a single peak and at a significantly lower wavenumber than the two S=O bands of a sulfonamide.[7][8] |
Experimental Protocol: ATR-FTIR Analysis of Crystalline Powders
Attenuated Total Reflectance (ATR) is a widely used sampling technique in the pharmaceutical industry due to its minimal sample preparation requirements and suitability for solid and liquid samples.[9][10][11]
Step-by-Step Methodology
-
Instrument and ATR Crystal Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe to remove any residual contaminants. Allow the solvent to fully evaporate.[12]
-
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O) and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the crystalline powder sample directly onto the center of the ATR crystal. Only a few milligrams of the sample are typically required.
-
-
Application of Pressure:
-
Use the ATR pressure clamp to apply consistent and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum. For many instruments, a torque-limiting knob will click when the optimal pressure is reached.[12]
-
-
Spectrum Acquisition:
-
Acquire the FTIR spectrum. Typical acquisition parameters for pharmaceutical analysis are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)
-
-
-
Post-Measurement Cleaning:
-
Release the pressure and remove the bulk of the sample.
-
Clean the ATR crystal thoroughly with an appropriate solvent and a lint-free wipe to prevent cross-contamination.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
If necessary, perform a baseline correction and an ATR correction using the instrument's software. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Identify the characteristic absorption bands and compare them to the reference data for the N-methyl sulfonamide group and potential interfering functional groups.
-
Conclusion
The identification of the N-methyl sulfonamide group by FTIR spectroscopy is a powerful analytical tool when a systematic approach is employed. By understanding the characteristic vibrational modes of this functional group and how they compare to those of other common functionalities, researchers can confidently interpret their spectral data. The use of a standardized experimental protocol, such as the ATR-FTIR method outlined above, ensures the acquisition of high-quality, reproducible spectra, which is paramount in the rigorous environment of pharmaceutical research and development. This guide serves as a foundational resource to aid in the accurate and efficient characterization of N-methyl sulfonamide-containing molecules.
References
-
N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved March 4, 2026, from [Link]
-
N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.). Retrieved March 4, 2026, from [Link]
-
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15). Retrieved March 4, 2026, from [Link]
-
N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
-
Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved March 4, 2026, from [Link]
-
Benzenesulfonamide, N-methyl-N-phenyl- - the NIST WebBook. (n.d.). Retrieved March 4, 2026, from [Link]
-
Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide - Taylor & Francis Group - Figshare. (2022, November 11). Retrieved March 4, 2026, from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved March 4, 2026, from [Link]
-
How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11). Retrieved March 4, 2026, from [Link]
-
Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31). Retrieved March 4, 2026, from [Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR) - http:/ /ejournal.upi. edu. (2023, April 1). Retrieved March 4, 2026, from [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022, April 28). Retrieved March 4, 2026, from [Link]
-
Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide. (n.d.). Retrieved March 4, 2026, from [Link]
-
The infrared spectra of N-substituted sulphonamides | Scilit. (n.d.). Retrieved March 4, 2026, from [Link]
-
Factors influencing vibration frequencies. (n.d.). Retrieved March 4, 2026, from [Link]
-
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved March 4, 2026, from [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. (n.d.). Retrieved March 4, 2026, from [Link]
-
Sample preparation and factors affect IR bands. (n.d.). Retrieved March 4, 2026, from [Link]
-
Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy - MDPI. (2022, May 14). Retrieved March 4, 2026, from [Link]
-
N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
-
(PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach - ResearchGate. (2006, October 31). Retrieved March 4, 2026, from [Link]
-
N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 4, 2026, from [Link]
-
Vibrational spectroscopic and quantum chemical calculations of (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide - PubMed. (n.d.). Retrieved March 4, 2026, from [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Retrieved March 4, 2026, from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved March 4, 2026, from [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC. (2024, June 11). Retrieved March 4, 2026, from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved March 4, 2026, from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019, April 1). Retrieved March 4, 2026, from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021, April 18). Retrieved March 4, 2026, from [Link]
-
FTIR Analysis of Methyl Ester Sulfonate | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution - MDPI. (n.d.). Retrieved March 4, 2026, from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved March 4, 2026, from [Link]
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determining pKa of 3-amino-N-methylpropane-1-sulfonamide
An accurate determination of the acid dissociation constant (
The primary amine acts as a base (conjugate acid
This guide objectively compares the performance of alternative
Comparative Analysis of Analytical Methodologies
Potentiometric Titration (The Industry Standard)
Potentiometry is a well-established method for
-
The Causality of Failure/Success: While potentiometry is universally applicable to non-UV absorbing compounds, standard glass electrodes suffer from "alkaline error" at pH > 10.5, where
or ions interfere with the glass membrane's response. Furthermore, because the between the amine and sulfonamide is less than 1.5 units, the titration curve will exhibit a single, smeared inflection point rather than two distinct steps[2]. -
Verdict: Viable, but strictly requires high-alkaline specialized electrodes, inert gas purging, and advanced mathematical deconvolution software (e.g., Hyperquad).
NMR Titration (The Precision Choice)
Nuclear Magnetic Resonance (NMR) titration monitors the chemical shift (
-
The Causality of Failure/Success: 3-amino-N-methylpropane-1-sulfonamide has distinct proton environments: the
adjacent to the amine and the adjacent to the sulfonamide. As each group ionizes, the localized electron density changes, causing distinct shielding or deshielding effects. NMR can independently track these microscopic ionization events, perfectly resolving the overlapping macroscopic values. -
Verdict: The optimal choice for this molecule, providing unambiguous structural assignment to each
value.
UV-Metric Titration (Spectrophotometry)
UV-metric techniques are highly accurate for sulfonamide drugs containing aromatic rings (e.g., celecoxib or glimepiride)[3].
-
The Causality of Failure/Success: This method requires a change in the UV absorbance spectrum upon ionization. Because 3-amino-N-methylpropane-1-sulfonamide is entirely aliphatic, it lacks
or transitions in the measurable UV-Vis range (>200 nm). -
Verdict: Completely unsuitable unless the molecule is chemically derivatized with a chromophore.
Methodological Decision Workflow
Workflow for selecting the optimal pKa determination method for aliphatic sulfonamides.
Quantitative Performance Comparison
| Methodology | Principle of Detection | Suitability for Aliphatic Sulfonamides | Resolution of Overlapping | Sample Volume Req. | Estimated Accuracy |
| NMR Titration | Chemical shift ( | Excellent (Tracks individual protons) | High (Resolves microscopic | 5 - 10 mg | |
| Potentiometry | Glass electrode potential ( | Good (Universal detection) | Moderate (Requires deconvolution) | 10 - 20 mg | |
| Capillary Electrophoresis | Electrophoretic mobility ( | Good (Requires high-pH buffers) | Moderate | < 1 mg | |
| UV-Metric | Absorbance shift ( | Poor (No chromophore present) | N/A | < 1 mg | N/A |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the accuracy of the extreme alkaline measurements required for this molecule.
Protocol 1: High-Resolution NMR Titration (Recommended)
This protocol exploits the distinct chemical shifts of the
-
Sample Preparation: Dissolve 5 mg of 3-amino-N-methylpropane-1-sulfonamide in 600
of Deuterium Oxide ( ).-
Causality:
is required to prevent the massive solvent peak from suppressing the analyte signals during acquisition.
-
-
Ionic Strength & Referencing: Add KCl to achieve a 0.15 M background ionic strength (mimicking physiological conditions). Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).
-
In-Situ pH Measurement (Self-Validation): Adjust the
(pH meter reading in ) using micro-additions of 0.1 M NaOD and DCl. Measure the directly inside the NMR tube using a calibrated micro-electrode. This guarantees no discrepancy between the measured pH and the acquired spectrum. -
Data Acquisition: Acquire 1D
-NMR spectra at 15 distinct points ranging from 8.0 to 13.0. -
Data Extraction & Calculation: Plot the chemical shift (
) of the amine-adjacent protons ( ppm) and the sulfonamide-adjacent protons ( ppm) against . Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation.-
Critical Correction: Apply the isotopic correction factor (
) to convert the dissociation constant to the standard aqueous .
-
Protocol 2: Precision Potentiometric Titration
If NMR is unavailable, potentiometry can be used, provided strict environmental controls are maintained[2].
-
Electrode Calibration (Self-Validation): Calibrate a specialized high-alkaline glass electrode using the Gran's plot method across pH 2.0 to 12.0. This step mathematically validates the Nernstian slope and quantifies the exact alkaline error of the specific electrode before the analyte is introduced.
-
Blank Titration: Titrate a 0.15 M KCl blank solution with 0.1 M KOH.
-
Causality: This must be done under a continuous Argon purge. At pH > 10, atmospheric
rapidly dissolves into the solution to form carbonic acid, which artificially depresses the pH and ruins the calculation of the sulfonamide .
-
-
Analyte Titration: Introduce 2 mM of 3-amino-N-methylpropane-1-sulfonamide to the vessel. Titrate with 0.1 M KOH from pH 7.0 to 12.0.
-
Mathematical Deconvolution: Because the amine and sulfonamide
values overlap, the titration curve will lack a sharp first derivative peak. Export the raw volume/mV data into a non-linear regression software (e.g., Sirius T3 or Hyperquad) to deconvolute the overlapping protonation states into two distinct macroscopic values. For poorly soluble derivatives, Yasuda-Shedlovsky extrapolation using methanol-water mixtures may be integrated into this step[3].
References
-
Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths , ChemRxiv. 3
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances , Macedonian Pharmaceutical Bulletin. 1
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry , DergiPark. 2
Sources
3-Amino-N-Methylpropane-1-Sulfonamide: Comprehensive Operational Safety and Disposal Guide
Introduction & Mechanistic Context As a bifunctional organic compound, 3-amino-N-methylpropane-1-sulfonamide presents unique laboratory handling and disposal challenges. The presence of both a primary aliphatic amine and a sulfonamide moiety dictates its reactivity profile. Aliphatic amines are inherently basic and can act as aggressive nucleophiles, while the sulfonamide group introduces sulfur and nitrogen heteroatoms that require specialized environmental controls during destruction. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe lifecycle management of this compound.
Chemical Profile & Hazard Assessment
To establish a self-validating safety protocol, we must first understand the physicochemical properties that drive the compound's behavior and the causality behind our safety measures.
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Value / Classification | Operational Implication (Causality) |
|---|---|---|
| CAS Number | 860111-98-4 | Primary identifier for inventory and regulatory tracking[1]. |
| Molecular Formula | C4H12N2O2S | High N and S content; thermal destruction yields toxic NOx and SOx gases[2]. |
| Molecular Weight | 152.22 g/mol | Required for precise stoichiometric neutralization calculations. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Aliphatic amines cause localized pH spikes, leading to severe tissue damage. |
| Incompatibilities | Strong oxidizers, strong acids | High risk of exothermic acid-base reactions or violent oxidation[3]. |
Operational Safety & Handling Procedures
Standard operating procedures must mitigate the risk of inhalation and dermal exposure. The basicity of the aliphatic amine group can compromise standard lipid bilayers in human skin.
Step-by-Step Handling Methodology:
-
Engineering Controls Verification: Prior to handling, ensure the chemical fume hood maintains a face velocity of 80–100 feet per minute (fpm). This prevents the accumulation of hazardous aerosols or dust.
-
PPE Selection: Don chemically resistant nitrile gloves. Expert Insight: Aliphatic amines can permeate certain glove materials over time; double-gloving is recommended for extended handling sessions. Wear splash-proof safety goggles and a standard laboratory coat.
-
Material Transfer: Use anti-static weighing spatulas and boats. Because amines can be hygroscopic, minimize the compound's exposure to ambient humidity to prevent clumping and degradation.
-
Decontamination of Reusables: Wash all spatulas and glassware immediately after use. A dilute acidic wash (e.g., 1M Citric Acid) can effectively neutralize residual amine traces before standard detergent cleaning.
Emergency Spill Response Protocol
In the event of a spill, rapid containment is critical to prevent environmental contamination and respiratory hazards.
Step-by-Step Spill Methodology:
-
Isolation and Evacuation: Immediately isolate the spill perimeter. If the spill occurs outside a fume hood, evacuate personnel from the immediate vicinity to avoid inhalation of airborne particulates.
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[4]. Expert Insight: Never use combustible absorbents like sawdust. The heat generated by the oxidation or neutralization of amines can ignite organic absorbents.
-
Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a wide-mouth, sealable high-density polyethylene (HDPE) container. Avoid dry sweeping that could aerosolize the compound.
-
Surface Neutralization: Wash the spill surface with a mild, dilute acid (such as 5% acetic acid) to neutralize the remaining aliphatic amine residues, followed by a copious water rinse. Collect all rinse water as hazardous waste.
Comprehensive Disposal Plan (EPA/RCRA Compliance)
Under the Resource Conservation and Recovery Act (RCRA), 3-amino-N-methylpropane-1-sulfonamide must be managed as a hazardous waste due to its toxicity and environmental persistence[5]. The ultimate disposal method must account for the heteroatoms present in the molecule.
Step-by-Step Disposal Methodology:
-
Waste Segregation: Classify the material as "Non-Halogenated Organic Waste." Do not mix with halogenated solvents or heavy metal wastes, as this complicates the incineration process and increases disposal costs.
-
Containerization: Transfer the collected waste into a chemically compatible, clearly labeled HDPE carboy or solid waste drum. Ensure the container is tightly sealed when not actively receiving waste to prevent off-gassing.
-
Labeling & Documentation: Affix a standardized hazardous waste label. Explicitly list "3-amino-N-methylpropane-1-sulfonamide (CAS 860111-98-4)" and check the boxes for "Toxic" and "Irritant."
-
Storage: Store the waste container in a designated secondary containment tray, away from direct sunlight, heat sources, and incompatible chemicals (e.g., strong oxidizers like peroxides or nitric acid)[3].
-
Final Destruction (Incineration): Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The mandatory disposal route for sulfonamides and aliphatic amines is high-temperature incineration[5]. Expert Insight: The chemical incinerator must be equipped with an afterburner and an alkaline flue-gas scrubber. This is a critical requirement to capture and neutralize the highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) generated during the thermal destruction of the compound[2].
Waste Management Workflow Diagram
The following diagram illustrates the self-validating logical workflow for processing sulfonamide-based laboratory waste.
Figure 1: Standardized RCRA-compliant waste management workflow for sulfonamide derivatives.
References
- Title: 860111-98-4_3-amino-N-methylpropane-1-sulfonamide ...
- Source: benchchem.
- Source: epa.
- Source: masterterrazzo.
- Source: epoxytec.
- Source: diamaprosystems.
Sources
- 1. 860111-98-4_3-amino-N-methylpropane-1-sulfonamideCAS号:860111-98-4_3-amino-N-methylpropane-1-sulfonamide【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. epoxytec.com [epoxytec.com]
- 4. diamaprosystems.com [diamaprosystems.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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